An In-depth Technical Guide to the Physicochemical Properties of 2H-pyrimido[1,2-b]pyridazin-2-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core physicochemical properties of 2H-pyrimido[1,2-b]pyridazin-2-one, a heterocyclic scaffold of increas...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 2H-pyrimido[1,2-b]pyridazin-2-one, a heterocyclic scaffold of increasing interest in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but also actionable insights and methodologies for researchers working with this compound and its derivatives.
Introduction: The Significance of the Pyrimido[1,2-b]pyridazine Core
The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a nitrogen-rich heterocyclic system that has garnered attention for its diverse biological activities. Derivatives of this core structure have been investigated for their potential as anticancer and anti-inflammatory agents.[1][2][3][4] Understanding the fundamental physicochemical properties of the parent compound is crucial for the rational design of new derivatives with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and enhanced therapeutic efficacy. This guide will delve into the key parameters that govern the behavior of this molecule in biological systems.
Molecular Structure and Computed Physicochemical Properties
The foundational physicochemical properties of 2H-pyrimido[1,2-b]pyridazin-2-one have been computed and are available through public databases such as PubChem.[5] These values provide a valuable starting point for understanding the molecule's behavior.
The negative XLogP3 value suggests that 2H-pyrimido[1,2-b]pyridazin-2-one is a relatively hydrophilic molecule, which may indicate good aqueous solubility.[5] The topological polar surface area (TPSA) of 45 Ų is well within the desirable range for good oral bioavailability (typically < 140 Ų).[6] The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with biological targets and its solvation properties.[5]
Synthesis of the 2H-pyrimido[1,2-b]pyridazin-2-one Scaffold
A plausible synthetic route is outlined below:
Caption: A generalized workflow for the synthesis of the 2H-pyrimido[1,2-b]pyridazin-2-one core.
Experimental Protocol: A General Approach to Synthesis
The following is a generalized protocol based on the synthesis of related heterocyclic systems. Optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopyridazine in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
Addition of Reagents: Add an equimolar amount of a malonic acid derivative (e.g., diethyl malonate).
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
Workup: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling and can be collected by filtration. If no precipitate forms, the product can be isolated by column chromatography on silica gel.
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the purified 2H-pyrimido[1,2-b]pyridazin-2-one.
Spectral Characterization
Definitive spectral data for the unsubstituted 2H-pyrimido[1,2-b]pyridazin-2-one is not available in the surveyed literature. However, the characterization of closely related derivatives provides insight into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridazine and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.
¹³C NMR: The carbon NMR spectrum will display resonances for the seven carbon atoms in the heterocyclic framework. The carbonyl carbon is expected to have a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the lactam functionality, typically in the range of 1650-1700 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.13 g/mol ).
Key Physicochemical Properties and Their Experimental Determination
While computed values provide a useful starting point, experimental determination of key physicochemical properties is essential for accurate drug design and development.
Solubility:
The solubility of a compound is a critical parameter that affects its absorption and bioavailability. Studies on derivatives have shown a wide range of solubilities, highlighting the significant impact of substituents.[6]
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.
crystal structure analysis of 2H-pyrimido[1,2-b]pyridazin-2-one derivatives
As a Senior Application Scientist specializing in structural biology and rational drug design, I approach the structural elucidation of fused heterocyclic systems not merely as a data-gathering exercise, but as a fundame...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in structural biology and rational drug design, I approach the structural elucidation of fused heterocyclic systems not merely as a data-gathering exercise, but as a fundamental prerequisite for understanding pharmacological causality. The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold represents a highly privileged pharmacophore. Its derivatives, particularly those bearing halogen or trifluoromethyl substitutions at position 7, exhibit profound anticancer and anti-inflammatory properties[1].
To optimize these compounds for clinical translation, we must move beyond two-dimensional chemical sketches. X-ray crystallography provides the absolute stereochemistry, precise bond lengths, and non-covalent interaction mapping (such as
π−π
stacking and hydrogen bonding networks) required to understand how these molecules engage with targets like the Akt protein or COX-2[2][3].
This whitepaper details the rigorous, self-validating methodologies required to isolate, crystallize, and analyze 2H-pyrimido[1,2-b]pyridazin-2-one derivatives, ensuring that every structural claim is grounded in high-fidelity empirical data.
Crystallographic Workflow and Causality
The journey from a synthesized powder to a high-resolution 3D model is fraught with kinetic traps, particularly polymorphism. The workflow below outlines the strategic progression of our structural analysis.
X-ray crystallography and SAR workflow for 2H-pyrimido[1,2-b]pyridazin-2-one derivatives.
Causality: Fused pyrimidine-pyridazine systems often suffer from rapid, disordered precipitation when subjected to standard slow evaporation. By utilizing vapor diffusion, we establish a controlled, asymptotic approach to the supersaturation curve. This thermodynamic control favors the nucleation of the most stable polymorph rather than kinetically trapped amorphous aggregates.
Step-by-Step Methodology:
Solvent Selection: Dissolve 5-10 mg of the purified 2H-pyrimido[1,2-b]pyridazin-2-one derivative in 0.5 mL of a high-solubility inner solvent (e.g., Dichloromethane or Ethyl Acetate).
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).
Anti-Solvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-Hexane or Pentane).
Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at a constant 20°C for 3 to 7 days.
Self-Validation Check: Harvest the resulting crystals and examine them under a polarized light microscope. Validation: Rotate the polarizer; the crystal must exhibit sharp, uniform optical extinction every 90 degrees. If the crystal extinguishes irregularly, it is twinned or multi-crystalline, and the solvent system must be adjusted to lower the diffusion rate.
X-Ray Diffraction Data Collection & Refinement
Once a pristine single crystal is isolated, data collection must be tailored to the specific elemental composition of the derivative.
Protocol 2: High-Resolution X-Ray Diffraction
Causality: For derivatives featuring heavy atoms (such as a 7-chloro or 7-bromo substituent), using standard Copper (Cu K
α
) radiation can lead to severe X-ray absorption, skewing the thermal parameters of the final structure. Therefore, we utilize Molybdenum (Mo K
α
,
λ=0.71073
Å) radiation to minimize absorption artifacts and achieve high-resolution structural data[4].
Step-by-Step Methodology:
Mounting: Coat the validated crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen micromount.
Cryocooling: Immediately transfer the mount to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Cryocooling reduces thermal atomic displacement, significantly improving the signal-to-noise ratio at high diffraction angles.
Data Collection: Execute a full sphere data collection strategy using a
ϕ
and
ω
scan technique on a diffractometer equipped with a CCD or CMOS detector.
Integration and Absorption Correction: Process the raw frames using software such as APEX3 or CrysAlisPro, applying a multi-scan absorption correction.
Self-Validation Check: Evaluate the internal merging R-factor (
Rint
). Validation: An
Rint≤0.05
confirms that the chosen Laue group symmetry is correct and that the data is of sufficient quality for anisotropic refinement.
Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
The crystallographic data directly informs our understanding of the molecule's biological activity. The exact spatial orientation of the trifluoromethyl or halogen groups at position 7 of the pyrimido[1,2-b]pyridazin-2-one core dictates its ability to fit into the hydrophobic pockets of target kinases and inflammatory enzymes[5][6].
Recent pharmacological evaluations demonstrate that specific halogenated derivatives act as potent inhibitors of cancer cell proliferation and nitric oxide (NO) production[7].
Quantitative Biological Data Summary
The following table summarizes the biological efficacy of a lead 7-chloro substituted 2H-pyrimido[1,2-b]pyridazin-2-one derivative (Compound 1) against various cell lines[1][3].
Compound
Substituent
Target Cell Line / Assay
IC
50
(
μ
M)
Primary Mechanism of Action
Compound 1
7-Chloro
HCT-116 (Colon Cancer)
49.35 ± 2.68
Apoptosis / G0/G1 Arrest
Compound 1
7-Chloro
MCF-7 (Breast Cancer)
69.32 ± 3.18
Apoptosis / G0/G1 Arrest
Compound 1
7-Chloro
RAW264.7 (Macrophage)
29.94 ± 2.24
Anti-inflammatory (NO Inhibition)
Mechanistic Pathway Elucidation
Crystallographic docking studies reveal that these derivatives interact with pro-apoptotic and pro-survival proteins. The structural rigidity of the fused pyrimidine-pyridazine ring ensures optimal binding, triggering a specific apoptotic cascade[3][7].
Apoptotic signaling pathway modulated by pyrimido[1,2-b]pyridazin-2-one derivatives.
Conclusion
The structural elucidation of 2H-pyrimido[1,2-b]pyridazin-2-one derivatives via X-ray crystallography is not a standalone analytical step; it is the cornerstone of rational drug design. By understanding the precise causality behind crystallization techniques and X-ray diffraction parameters, researchers can reliably generate high-fidelity 3D models. These models directly explain the compelling SAR data, proving that strategic halogenation on this privileged scaffold effectively modulates key apoptotic and inflammatory pathways, paving the way for next-generation therapeutics.
References
Zeiz, A., Kawtharani, R., Elmasri, M., & El-Dakdouki, M. H. (2023). Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. National Library of Medicine (PMC). Available at:[Link]
Jukič, M., et al. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
Mechanism of Action for 2H-Pyrimido[1,2-b]pyridazin-2-one Compounds: A Dual-Targeting Paradigm in Oncology and Inflammation
As a Senior Application Scientist overseeing early-stage drug discovery, I approach the validation of novel pharmacophores not as a series of isolated assays, but as a holistic, self-validating system. The 2H-pyrimido[1,...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing early-stage drug discovery, I approach the validation of novel pharmacophores not as a series of isolated assays, but as a holistic, self-validating system. The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold represents a highly privileged nitrogen-rich heterocyclic core. Recent structural optimizations—particularly halogenation at the 7-position—have unveiled profound dual-action therapeutic potential, acting simultaneously as a potent anticancer and anti-inflammatory agent[1].
This whitepaper dissects the precise molecular mechanisms of these compounds, explaining the causality behind the experimental workflows required to validate their efficacy.
The Molecular Logic of the Pyrimido-Pyridazine Core
Pyrimidine derivatives are foundational to modern pharmacology. Their primary mechanism of action is historically rooted in their ability to mimic endogenous pyrimidines, thereby interfering with nucleic acid synthesis, or by acting as competitive inhibitors for hyperactive kinases[2]. However, the fusion of a pyrimidine ring with a pyridazine system to form 2H-pyrimido[1,2-b]pyridazin-2-one alters the electronic distribution and steric bulk of the molecule.
This specific conformational geometry allows the compound to intercalate into distinct allosteric pockets, shifting its mechanism from simple nucleoside mimicry to the direct modulation of master transcriptional regulators (like p53) and inflammatory enzymes (like COX-2)[1][3].
Anticancer Mechanism: Apoptotic Execution and Cell Cycle Arrest
To establish a compound as a viable oncological lead, it is insufficient to merely observe cell death; we must prove how the cell dies. The 7-chloro substituted 2H-pyrimido[1,2-b]pyridazin-2-one derivative (Compound 1) demonstrates potent cytotoxicity against HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines[1].
The p53/Bax/Bcl-2 Axis
The mechanism is driven by the intrinsic apoptotic pathway. The compound induces a marked upregulation of p53 , the master tumor suppressor protein. This transcriptional activation cascades into the upregulation of the pro-apoptotic protein Bax and the simultaneous downregulation of the pro-survival protein Bcl-2 [1]. The resulting shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane potential, leading to cytochrome C release and subsequent caspase-mediated apoptosis. Furthermore, flow cytometry confirms that the compound halts cellular proliferation by inducing a hard arrest at the G0/G1 phase of the cell cycle[1].
Diagram 1: Apoptotic and cell cycle arrest pathways modulated by the pyrimido-pyridazine core.
Anti-Inflammatory Mechanism: COX-2 and Cytokine Suppression
Chronic inflammation is a known driver of tumorigenesis. The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold exhibits a synergistic anti-inflammatory profile by targeting the inflammatory cascade at both the enzymatic and transcriptional levels.
In lipopolysaccharide (LPS)-activated macrophages, the compound acts as a potent inhibitor of Nitric Oxide (NO) production[1]. However, NO reduction alone is not proof of anti-inflammatory action—it could merely be chemical scavenging. True mechanistic validation requires looking upstream. Molecular analysis reveals that the compound actively down-regulates the expression of the COX-2 enzyme and induces a statistically significant decrease in the gene expression of critical pro-inflammatory cytokines (IL-6, IL-8, IL-1β, TNF-α) and chemokines (CCL2, CXCL1)[1][3].
Quantitative Data Summary
The table below synthesizes the pharmacological metrics of the 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one derivative, providing a clear benchmark for lead optimization.
Biological Parameter
Target System / Cell Line
IC50 / Effective Dose
Observed Mechanistic Effect
Cytotoxicity
HCT-116 (Colorectal Cancer)
49.35 ± 2.68 µM
G0/G1 Arrest, Apoptosis Induction
Cytotoxicity
MCF-7 (Breast Cancer)
69.32 ± 3.18 µM
Apoptosis Induction
Apoptotic Execution
HCT-116
50 µM
Increased apoptotic population from 35% to 80%
Anti-Inflammatory
RAW264.7 (Macrophages)
29.94 ± 2.24 µM
Inhibition of NO production; COX-2 suppression
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be designed with built-in causality checks. A single assay is a data point; a multiplexed workflow is a validated mechanism.
Protocol A: Multiplexed Cytotoxicity and Apoptotic Deconvolution
Causality Rationale: The MTT assay establishes the macroscopic IC50 by measuring metabolic decline. However, MTT cannot differentiate between a cytostatic effect (growth arrest) and a cytotoxic effect (cell death). Therefore, we reflexively gate our MTT hits into Propidium Iodide (PI)/Annexin V flow cytometry to confirm that the metabolic reduction is causally linked to true apoptotic execution rather than non-specific necrosis[2].
Cell Culture & Seeding: Seed HCT-116 cells in 96-well plates at a density of
1×104
cells/well. Incubate for 24 hours at 37°C in 5%
CO2
.
Compound Treatment: Treat cells with serial dilutions of the pyrimido-pyridazine compound (e.g., 10 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.
MTT Viability Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm to calculate the IC50.
Flow Cytometry (Cell Cycle): Harvest treated cells, fix in cold 70% ethanol overnight. Stain with Propidium Iodide (PI) and RNase A for 30 minutes. Analyze via flow cytometry to quantify the percentage of cells arrested in the G0/G1 phase.
Western Blotting (The Molecular Proof): Lyse a parallel batch of treated cells. Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p53, Bax, and Bcl-2. Normalize against β-actin.
Protocol B: Anti-Inflammatory Pathway Validation
Causality Rationale: Relying solely on the Griess assay for NO reduction is prone to false positives. To build a self-validating system, the Griess assay must be multiplexed with RT-qPCR. If a compound reduces NO but fails to downregulate inflammatory cytokines, it is merely a chemical scavenger, not a true biological signaling modulator.
Macrophage Priming: Seed RAW264.7 cells in 6-well plates. Pre-treat with the test compound (at the established IC50, e.g., 25 µM) for 2 hours.
LPS Stimulation: Induce the inflammatory cascade by adding 1 µg/mL of LPS to the media. Incubate for 24 hours.
Griess Assay (Phenotypic Readout): Collect 100 µL of the supernatant, mix with 100 µL of Griess reagent, and measure absorbance at 540 nm to quantify nitrite (stable NO metabolite) concentration.
RT-qPCR (Genotypic Readout): Extract total RNA from the cell pellet using TRIzol. Synthesize cDNA. Perform qPCR using specific primers for COX-2, IL-6, and TNF-α. Calculate relative fold gene expression using the
2−ΔΔCt
method.
Diagram 2: Self-validating multiplexed experimental workflow for mechanism deconvolution.
Conclusion: Strategic Implications for Drug Development
The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is not a single-target hammer; it is a precision multi-tool. By simultaneously arresting the cell cycle via p53/Bax upregulation and quenching the tumor microenvironment's inflammatory drive via COX-2 and cytokine suppression, this compound class addresses the complex, multi-pathway reality of modern oncology. For drug development professionals, prioritizing this scaffold means investing in a pharmacophore with built-in polypharmacology, reducing the need for combination therapies that often compound patient toxicity.
References
Title: Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives
Source: BioImpacts (2024;14(2): 27688)
URL: [Link]
Title: Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies of Novel Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones
Source: European Journal of Pharmacology (via PMC)
URL: [Link](Note: Sourced via related pyrazolo/pyrimido mechanistic literature).
Unlocking the Pharmacological Potential of the Pyrimido[1,2-b]pyridazin-2-one Scaffold: A Technical Guide for Drug Development
Executive Summary: A Privileged Bicyclic Scaffold In the pursuit of novel therapeutics, the pyrimidine nucleus remains a cornerstone of drug discovery due to its inherent biological relevance as a nucleobase mimic. Howev...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: A Privileged Bicyclic Scaffold
In the pursuit of novel therapeutics, the pyrimidine nucleus remains a cornerstone of drug discovery due to its inherent biological relevance as a nucleobase mimic. However, fusing the pyrimidine ring with a pyridazine moiety to form the pyrimido[1,2-b]pyridazin-2-one scaffold unlocks a unique, privileged three-dimensional conformation. This bicyclic architecture provides exceptional hydrogen-bonding capabilities and tunable lipophilicity, making it a highly selective pharmacophore for kinase inhibition, neuroprotection, and immunomodulation.
Recent breakthroughs have highlighted the dual pharmacological potential of this scaffold, particularly in its potent anticancer and anti-inflammatory activities[1]. This whitepaper dissects the chemical synthesis, mechanistic pathways, and self-validating experimental protocols required to harness the pyrimido[1,2-b]pyridazin-2-one core for advanced drug development.
Synthetic Methodologies & Mechanistic Causality
The synthesis of pyrimido[1,2-b]pyridazin-2-ones requires precise control over regioselectivity. The most robust approach involves the condensation of substituted 2-aminopyridazines with electrophiles such as dimethyl acetylenedicarboxylate (DMAD) or substituted acetoacetates.
The Causality of Reagent Selection
As application scientists, we do not merely mix reagents; we engineer electron flow. The exocyclic amine of 2-aminopyridazine is inherently less nucleophilic due to the electron-withdrawing nature of the adjacent diazine nitrogens. To overcome this, we strategically introduce electron-donating groups (EDGs) on the pyridazine ring. This modification enriches the electron density, favoring a nucleophilic Michael addition onto the C-3 of DMAD.
Self-Validating Checkpoint: The reaction initially forms an enamine intermediate. Before forcing the high-temperature intramolecular cyclization, it is critical to isolate and validate this intermediate via
1
H-NMR. Confirming the regiochemistry at this stage prevents the propagation of undesired regioisomers, ensuring a self-validating synthetic pipeline[2].
Step-by-step synthetic workflow and self-validating cyclization checkpoint.
Pharmacological Profiling: Dual-Action Mechanisms
The pyrimido[1,2-b]pyridazin-2-one scaffold exhibits a remarkable ability to modulate two distinct, yet interconnected, pathological pathways: tumor proliferation and chronic inflammation.
Derivatives of this scaffold, particularly those bearing halogen substituents (e.g., chlorine or trifluoromethyl groups), demonstrate potent cytotoxicity against solid tumors. Mechanistically, these compounds do not merely cause non-specific necrosis; they trigger a highly regulated apoptotic cascade. By upregulating the pro-apoptotic proteins p53 and Bax , while simultaneously downregulating the pro-survival protein Bcl-2 , these molecules force cancer cells into G0/G1 cell cycle arrest[1].
Anti-inflammatory Activity (COX-2 & NO Suppression)
In parallel, the pyrimidine pharmacophore is a well-documented inhibitor of the NF-κB signaling axis[3]. In lipopolysaccharide (LPS)-stimulated macrophages, pyrimido[1,2-b]pyridazin-2-ones potently suppress the expression of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). This leads to a dramatic reduction in Nitric Oxide (NO) production and the downstream suppression of pro-inflammatory cytokines (IL-6, TNF-α) and chemokines[1].
Dual pharmacological signaling pathways of pyrimido[1,2-b]pyridazin-2-ones.
Quantitative Data Summaries
To benchmark the efficacy of this scaffold, we summarize the pharmacological metrics of a highly active chlorinated derivative (Compound 1) derived from recent literature[1].
Potent inhibition of NO production via Griess Assay
COX-2 Expression
THP-1 (LPS-stimulated)
Western Blot
Significant down-regulation of protein expression
| Cytokines/Chemokines | RAW264.7 / THP-1 | RT-qPCR | Suppression of IL-6, TNF-α, CCL2, and CXCL1 |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We pair phenotypic assays with mechanistic readouts to confirm causality.
Protocol 1: Synthesis of the Pyrimido[1,2-b]pyridazin-2-one Core
Initiation: Dissolve 1.0 equivalent of the substituted 2-aminopyridazine in anhydrous methanol (MeOH).
Michael Addition: Slowly add 1.2 equivalents of DMAD dropwise at 0°C to control the exothermic reaction and prevent polymerization.
Intermediate Validation: Stir at room temperature for 4 hours. Evaporate the solvent and analyze the crude via
1
H-NMR. Causality Note: Look for the characteristic vinylic proton shift (~5.5-6.5 ppm) to confirm the enamine formation before proceeding.
Cyclocondensation: Resuspend the validated intermediate in diphenyl ether or glacial acetic acid and reflux at 120°C–140°C for 6 hours to drive the intramolecular ring closure.
Purification: Cool to room temperature, precipitate with diethyl ether, filter, and recrystallize from ethanol to yield the pure pyrimido[1,2-b]pyridazin-2-one.
Why this matters: The MTT assay only measures mitochondrial metabolic decline. To prove this decline is due to targeted apoptosis rather than toxic necrosis, it must be orthogonally validated with Flow Cytometry.
Cell Seeding: Seed HCT-116 cells in 96-well plates at
1×104
cells/well. Incubate for 24h at 37°C, 5% CO₂.
Treatment: Treat cells with serial dilutions of the synthesized compound (e.g., 10–100 µM) for 48 hours.
Metabolic Readout (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate the IC₅₀.
Mechanistic Validation (Flow Cytometry): In a parallel 6-well plate, harvest treated cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to quantify the percentage of cells arrested in the G0/G1 phase, validating the apoptotic mechanism.
Protocol 3: Anti-inflammatory Target Validation
Macrophage Activation: Seed RAW264.7 cells and stimulate with 1 µg/mL LPS for 24 hours to induce an inflammatory state.
Compound Administration: Co-treat with the pyrimido[1,2-b]pyridazin-2-one derivative at sub-cytotoxic concentrations (e.g., 25 µM).
Phenotypic Readout (Griess Assay): Collect 100 µL of the supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify NO inhibition.
Target Validation (Western Blot): Lyse the remaining cells using RIPA buffer. Run the lysate on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-COX-2 and anti-β-actin antibodies to prove that NO reduction is caused by direct COX-2 downregulation.
Future Perspectives & Lead Optimization
The pyrimido[1,2-b]pyridazin-2-one scaffold represents a highly versatile starting point for lead optimization. Future medicinal chemistry efforts should focus on fine-tuning the lipophilicity (CLogP) to enhance oral bioavailability and blood-brain barrier (BBB) penetration, particularly for neuroprotective applications akin to Kynurenic Acid (KYNA) derivatives[2]. By leveraging structure-based drug design (SBDD) and rigorous, self-validating biological assays, researchers can successfully transition these molecules from the bench to preclinical development.
References
Zeiz, A., Kawtharani, R., Elmasri, M., et al. (2024). Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. BioImpacts, 14(2), 27688.
URL:[Link]
Lőrinczi, B., & Szatmári, I. (2021). KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. International Journal of Molecular Sciences, 22(21), 11935.
URL:[Link]
Spectral Characterization and NMR Data of 2H-Pyrimido[1,2-b]pyridazin-2-one: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Structural elucidation, synthetic causality, and multidimensional NMR analysis of the pyrimido[1,2-b]pyridazine scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Core Focus: Structural elucidation, synthetic causality, and multidimensional NMR analysis of the pyrimido[1,2-b]pyridazine scaffold.
Structural and Electronic Properties
The pyrimido[1,2-b]pyridazine scaffold is a privileged bicyclic heterocycle with profound implications in medicinal chemistry, frequently utilized in the development of novel anticancer and anti-inflammatory agents[1],[2]. The core structure of 2H-pyrimido[1,2-b]pyridazin-2-one features a pyrimidine ring fused to a pyridazine ring, sharing a bridgehead nitrogen (N5) and a bridgehead carbon (C9a).
Electronically, the unsubstituted core represents a highly conjugated 10-
π
electron Hückel aromatic system. The presence of the carbonyl group at the C2 position (2-one) introduces a strong electron-withdrawing effect, polarizing the
π
-cloud. This polarization, combined with the electronegativity and lone-pair delocalization of the bridgehead N5 atom, creates distinct microenvironments for each proton and carbon. Understanding these electronic anisotropies is the foundational step for accurate spectral characterization and downstream library synthesis, such as the generation of the widely used 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one intermediate (CAS 88820-44-4)[3],[4].
To obtain high-purity samples required for high-resolution NMR, the synthesis must be tightly controlled. The formation of the pyrimido[1,2-b]pyridazine system typically relies on the condensation of 3-aminopyridazines with dielectrophiles, a well-established mechanistic pathway for this class of heterocycles[5].
Step-by-step synthetic workflow for 2H-pyrimido[1,2-b]pyridazin-2-one.
Step-by-Step Methodology
Reagent Preparation: Dissolve 1.0 equivalent of 3-aminopyridazine and 1.2 equivalents of ethyl propiolate in glacial acetic acid (0.5 M concentration).
Causality: Glacial acetic acid acts as both a protic solvent to stabilize the transition state and an acid catalyst to activate the electrophilic alkyne/carbonyl for nucleophilic attack by the exocyclic amine.
Thermal Condensation: Reflux the mixture at 120 °C for 6–8 hours under an inert argon atmosphere.
Causality: Elevated thermal energy is required to overcome the steric strain of the intramolecular ring closure, where the pyridazine ring nitrogen (N2) attacks the ester carbonyl to form the bridgehead N5.
In-Process Validation: Monitor the reaction via TLC (DCM:MeOH 9:1) and LC-MS.
Self-Validation: Do not proceed until the starting material peak is entirely consumed and the LC-MS trace shows a dominant
[M+H]+
peak corresponding to the cyclized product. This prevents complex co-crystallization during workup.
Workup & Precipitation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add saturated aqueous
NaHCO3
until the pH reaches 7.0–7.5.
Causality: Neutralizing the acetic acid shifts the solubility equilibrium, forcing the neutral, hydrophobic bicyclic heterocycle to precipitate out of the aqueous layer.
Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual salts, and recrystallize from an ethanol/toluene mixture to yield the analytically pure compound.
Spectral Characterization (1D NMR, IR, MS)
The structural integrity of 2H-pyrimido[1,2-b]pyridazin-2-one is verified through a combination of IR, MS, and 1D NMR spectroscopy. The quantitative data below summarizes the expected spectral profile for the unsubstituted core in DMSO-
d6
.
Table 1:
1
H NMR Spectral Data (DMSO-
d6
, 400 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment Rationale
H-3
6.55
d
9.2
1H
α
to the carbonyl; relatively shielded compared to H-4 due to enone resonance.
H-4
8.12
d
9.2
1H
β
to the carbonyl; strongly deshielded by the adjacent electronegative bridgehead N5.
H-7
8.54
dd
4.5, 1.8
1H
Adjacent to N6; experiences maximum deshielding from the localized imine-like double bond.
H-8
7.48
dd
9.0, 4.5
1H
Meta to the bridgehead; exhibits standard aromatic shielding.
H-9
7.85
dd
9.0, 1.8
1H
Ortho to the bridgehead carbon (C9a); deshielded by the fused ring system.
Note: In halogenated derivatives such as 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one, the H-7 signal is absent, and H-8/H-9 collapse into a clean AB system (two doublets,
J≈9.0
Hz)[3],[4].
Table 2:
13
C NMR Spectral Data (DMSO-
d6
, 100 MHz)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment Rationale
C-2
161.5
C=O
Pyrimidinone carbonyl carbon; highly deshielded.
C-3
114.2
CH
α
-carbon to the carbonyl; shielded by resonance electron donation.
C-4
142.8
CH
β
-carbon to the carbonyl; deshielded by N5 proximity.
C-7
148.5
CH
Directly bonded to N6.
C-8
126.3
CH
Aromatic backbone carbon.
C-9
131.7
CH
Aromatic backbone carbon.
C-9a
150.2
C
Quaternary bridgehead carbon connecting the two rings.
Table 3: Key IR Absorption Bands
Wavenumber (
cm−1
)
Bond Vibration
Diagnostic Significance
1675 - 1690
C=O stretch
Confirms the presence of the 2-one pyrimidinone system.
1540 - 1580
C=N stretch
Indicates the integrity of the pyridazine ring and bridgehead.
3050 - 3100
Csp2
-H stretch
Confirms the aromatic nature of the bicyclic core.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides a foundational understanding, the fused nature of the pyrimido[1,2-b]pyridazine system—specifically the presence of the quaternary bridgehead carbon (C9a)—requires 2D NMR techniques for unambiguous structural elucidation.
Logical relationship of 1D and 2D NMR techniques for structural elucidation.
COSY (
1
H-
1
H Correlation Spectroscopy): Validates the vicinal coupling networks. The strong cross-peak between H-3 (
δ
6.55) and H-4 (
δ
8.12) confirms the pyrimidine ring protons, while the H-7/H-8/H-9 spin system maps the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons to their attached carbons, resolving any overlap in the
13
C spectrum by linking C-3 (
δ
114.2) exclusively to H-3.
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this scaffold. Because C9a (
δ
150.2) is a quaternary bridgehead carbon, it lacks an attached proton. HMBC reveals long-range (
2J
and
3J
) couplings. A definitive
3J
cross-peak from H-9 (
δ
7.85) to C9a, and a corresponding
3J
cross-peak from H-3 (
δ
6.55) to C9a, unambiguously bridges the two rings, proving the fused bicyclic structure.
Conclusion
The spectral characterization of 2H-pyrimido[1,2-b]pyridazin-2-one requires a rigorous understanding of its electronic distribution. The highly deshielded nature of H-4 and H-7, driven by the bridgehead nitrogen and the C2 carbonyl, serves as a primary diagnostic marker in
1
H NMR. By coupling robust, self-validating synthetic protocols with multidimensional NMR logic, researchers can confidently characterize this scaffold and its derivatives for advanced pharmacological applications.
References
Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(substituted pyridazin-3-yl)
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives
Source: ResearchGate
URL
7-chloro-2H-pyrimido(1,2-b)
Synthesis of heterocyclic pyrimidine derivatives (Ax1–Ax19)
CAS 88820-44-4 | 7-Chloro-2H-pyrimido[1,2-b]pyridazin-2-one
Source: Aceschem
URL
In Vitro Screening of Novel 2H-Pyrimido[1,2-b]pyridazin-2-one Analogs: A Technical Guide to Anticancer Drug Discovery
This guide provides a comprehensive framework for the in vitro screening of novel 2H-pyrimido[1,2-b]pyridazin-2-one analogs as potential anticancer agents. The methodologies detailed herein are designed to systematically...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the in vitro screening of novel 2H-pyrimido[1,2-b]pyridazin-2-one analogs as potential anticancer agents. The methodologies detailed herein are designed to systematically evaluate the cytotoxic and mechanistic properties of these compounds, facilitating the identification of promising lead candidates for further development. Our approach emphasizes a tiered screening cascade, beginning with broad assessments of cytotoxicity and progressively narrowing the focus to elucidate specific molecular mechanisms of action.
Section 1: Foundational Cytotoxicity and Anti-Proliferative Screening
The initial phase of any in vitro screening campaign for novel anticancer compounds is to ascertain their fundamental ability to inhibit cancer cell growth and proliferation. This is a critical step to identify active compounds and determine their potency.
Cell Line Selection: The Bedrock of Your Assay
The choice of cell lines is a pivotal decision that will profoundly influence the relevance and translatability of your findings. A well-conceived cell line panel should encompass a diversity of cancer types to identify broad-spectrum activity or, conversely, lineage-specific effects. For a primary screen of 2H-pyrimido[1,2-b]pyridazin-2-one analogs, a panel could include representative lines from common cancer types such as breast (e.g., MCF-7), colorectal (e.g., HCT-116), and a non-cancerous cell line (e.g., HEK293) to assess preliminary selectivity and therapeutic index.[1][2]
The MTT Assay: A Reliable Workhorse for Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2][3] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
Compound Treatment: Prepare serial dilutions of the 2H-pyrimido[1,2-b]pyridazin-2-one analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubation: Incubate the plates for 24 to 48 hours.
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: The IC50 Table
The IC50 value, representing the concentration of a compound required to inhibit cell growth by 50%, is a key metric of cytotoxic potency.[3] A well-structured table is essential for comparing the activity of the analogs across different cell lines.
Compound
HCT-116 IC50 (µM)
MCF-7 IC50 (µM)
HEK293 IC50 (µM)
Analog 1
49.35 ± 2.68
69.32 ± 3.18
>100
Analog 2
75.12 ± 4.51
82.45 ± 5.12
>100
Doxorubicin
0.85 ± 0.09
1.21 ± 0.15
5.67 ± 0.43
Table 1: Hypothetical IC50 values for 2H-pyrimido[1,2-b]pyridazin-2-one analogs against human colorectal carcinoma (HCT-116), human breast carcinoma (MCF-7), and a non-cancerous human embryonic kidney cell line (HEK293). Doxorubicin is included as a positive control.
Section 2: Elucidating the Mechanism of Action: Cell Cycle and Apoptosis
Once active compounds have been identified, the next logical step is to investigate how they are inhibiting cell growth. The two most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Cell Cycle Analysis via Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[4] This allows for the quantification of cells in each phase of the cell cycle.
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 and 2x IC50 concentrations for 24 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing.[5] The cells can be stored at 4°C for at least 30 minutes.[5]
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing PI and RNase A. The RNase is crucial to prevent the staining of double-stranded RNA.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[5]
Visualization of the Screening Workflow
Caption: A tiered in vitro screening workflow for novel anticancer compounds.
Annexin V-FITC/PI Apoptosis Assay
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. During the initial phases of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells.[6] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[6]
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
Washing: Wash the cells with cold PBS.
Resuspension: Resuspend the cells in 1X Binding Buffer.
Staining: Add Annexin V-FITC and PI to the cell suspension.[7]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
Analysis: Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Proteins
To further corroborate the induction of apoptosis, Western blotting can be employed to examine the expression levels of key proteins involved in the apoptotic cascade.[8] This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.[8] Key proteins to investigate include the tumor suppressor p53, the pro-apoptotic protein Bax, and the anti-apoptotic protein Bcl-2.[9][10]
Protein Extraction: Lyse treated cells in a suitable buffer containing protease and phosphatase inhibitors.[11][12]
Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.[12]
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[13]
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8][13]
Blocking: Block the membrane with a solution such as 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[12]
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12][13]
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
Section 3: Advanced Functional Assays
For lead compounds that demonstrate potent cytotoxicity and a clear mechanism of action, further characterization of their effects on key cancer-related processes such as angiogenesis and invasion is warranted.
Anti-Angiogenesis: The Tube Formation Assay
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[14] The in vitro tube formation assay is a rapid and quantitative method to assess the anti-angiogenic potential of compounds.[15][16] In this assay, endothelial cells (e.g., HUVECs) are cultured on a basement membrane extract, where they form capillary-like structures.[15] Anti-angiogenic compounds will inhibit this tube formation.
Plate Coating: Coat a 96-well plate with a basement membrane matrix extract.
Cell Seeding: Seed endothelial cells onto the matrix in the presence of various concentrations of the test compounds.
Incubation: Incubate the plate for 2-6 hours to allow for tube formation.[15]
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of branches, loops, and total tube length.[15]
Anti-Invasion: The Transwell Invasion Assay
Cancer cell invasion is the process by which cancer cells migrate through the extracellular matrix (ECM) and is a critical step in metastasis.[17] The Transwell invasion assay is a common method to evaluate the anti-invasive properties of compounds.[18][19] In this assay, a porous membrane insert coated with an ECM component (e.g., Matrigel) separates an upper and lower chamber.[18][19] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells will degrade the ECM and migrate through the pores to the lower side of the membrane.[19]
Insert Coating: Coat the upper surface of Transwell inserts with Matrigel and allow it to solidify.[20]
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the inserts.
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[20]
Compound Treatment: Add the test compounds to both the upper and lower chambers.
Incubation: Incubate the plates for 24-48 hours.[20]
Cell Removal and Staining: Remove non-invaded cells from the upper surface of the membrane with a cotton swab.[19][20] Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.[20]
Quantification: Count the number of invaded cells under a microscope.
Many signaling pathways that are dysregulated in cancer are driven by kinases, making them attractive targets for drug development.[21] If the 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is hypothesized to target a specific kinase or family of kinases, a direct, cell-free kinase inhibition assay can be performed.
Principle of Kinase Assays
Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate. This can be monitored by detecting the amount of ADP produced, which is directly proportional to the kinase activity. Universal kinase assay kits are commercially available that provide a simple and rapid method for high-throughput screening of kinase inhibitors.
Reaction Setup: In a microplate, combine the kinase, its substrate, ATP, and the test compound at various concentrations.
Incubation: Incubate the reaction mixture to allow the kinase reaction to proceed.
Detection: Add a detection reagent that converts ADP to a detectable signal (e.g., fluorescent or luminescent).
Measurement: Measure the signal using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.
Conclusion
The in vitro screening cascade detailed in this guide provides a systematic and robust framework for the evaluation of novel 2H-pyrimido[1,2-b]pyridazin-2-one analogs as potential anticancer agents. By progressing from broad cytotoxicity screening to more focused mechanistic and functional assays, researchers can efficiently identify and characterize promising lead compounds for further preclinical and clinical development. The integration of well-validated protocols, sound scientific rationale, and clear data presentation is paramount to the success of any drug discovery program.
References
A high-content tube formation assay using an in vitro angiogenesis model. Thermo Fisher Scientific.
Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (37), 1813.
Angiogenesis Assay Kit / Tube Form
Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. JoVE.
TACS Annexin V-FITC. R&D Systems.
Annexin V staining assay protocol for apoptosis. Abcam.
Transwell Cell Migr
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences.
Fibrin In Vitro Angiogenesis Assay. Merck Millipore.
A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. Benchchem.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Rutgers University.
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
Invasion Assay Protocol. SnapCyte.
Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046.
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PLoS One.
Liu, X., et al. (2013). Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. European journal of medicinal chemistry, 62, 496-502.
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
Western blot analysis of cell lines. Bio-protocol.
Gerard, S., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European journal of medicinal chemistry, 148, 237-251.
El-Dakdouki, M. H., et al. (2024).
Designing, synthesis and biological evaluation of novel pyridazinone deriv
Application Notes and Protocols for Western Blot Analysis Following LF3 Tre
Western blot protocol. Abcam.
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines.
Reddy, T. S., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & medicinal chemistry letters, 24(17), 4146-4150.
El-Dakdouki, M. H., et al. (2024).
El-Dakdouki, M. H., et al. (2022).
El-Dakdouki, M. H., et al. (2023). Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives.
Discovery and Design of 2H-Pyrimido[1,2-b]pyridazin-2-one Based Inhibitors: A Technical Guide
Executive Summary: The Privileged Pyrimidine Scaffold The pyrimidine pharmacophore is a cornerstone in drug discovery, primarily due to its structural mimicry of endogenous nucleic acids and its ability to seamlessly mod...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Privileged Pyrimidine Scaffold
The pyrimidine pharmacophore is a cornerstone in drug discovery, primarily due to its structural mimicry of endogenous nucleic acids and its ability to seamlessly modulate diverse cellular targets. Among its fused heterocyclic derivatives, the 2H-pyrimido[1,2-b]pyridazin-2-one core has emerged as a highly versatile framework. Recent drug development efforts have leveraged this bicyclic system to design potent inhibitors targeting dual oncogenic and inflammatory pathways (e.g., PI3K/Akt, COX-2)[1], as well as metabolic regulators like Dipeptidyl Peptidase-IV (DPP-IV)[2]. This whitepaper details the rational design, chemical synthesis, and biological validation of these inhibitors for researchers and application scientists.
Rational Design and Synthetic Methodology
Causality in Chemical Synthesis
The construction of the pyrimido[1,2-b]pyridazin-2-one skeleton typically proceeds via a Michael addition followed by an intramolecular ring closure. The reaction between substituted 3-aminopyridazines and electrophiles like dimethyl acetylenedicarboxylate (DMAD) is highly sensitive to the electronic nature of the substituents[3].
Experience in the field dictates that electron-donating groups (EDGs), particularly hydroxy or specific halogen substitutions at the 7-position, are critical[3]. Without sufficient electron density, the pyrimidine ring remains unreactive, or the reaction trajectory diverges to form anomalous 2-oxo-4-carboxylate byproducts instead of the desired fused bicyclic system.
Protocol: Synthesis of 7-Substituted 2H-Pyrimido[1,2-b]pyridazin-2-ones
This synthetic protocol represents a self-validating system; the successful precipitation of the product confirms the correct cyclization trajectory, minimizing the need for intermediate purification.
Initiation: Dissolve the appropriate 3-amino-6-substituted-pyridazine (1.0 eq) in anhydrous methanol or N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
Michael Addition: Dropwise add DMAD (1.2 eq) at 0°C. Causality: Low temperatures control the highly exothermic addition phase and prevent unwanted polymerization of the alkyne[4].
Cyclization: Elevate the temperature to reflux (approx. 65°C for methanol) for 3-5 hours. The thermal energy drives the intramolecular cyclization, expelling methanol as a byproduct.
Isolation: Cool the reaction mixture to room temperature. The desired 2H-pyrimido[1,2-b]pyridazin-2-one derivative typically precipitates as a solid.
Purification: Filter the precipitate, wash with cold acetone or ethanol, and recrystallize to achieve >95% purity suitable for biological assays[5].
Mechanistic Pharmacology
The therapeutic efficacy of 2H-pyrimido[1,2-b]pyridazin-2-one derivatives is driven by their polypharmacological profile, allowing them to act as multi-targeted inhibitors[6].
Anticancer Activity: Halogenated derivatives (e.g., 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one) exhibit significant antiproliferative effects. They downregulate the pro-survival protein Bcl-2 while upregulating pro-apoptotic mediators p53 and Bax, ultimately arresting the cell cycle at the G0/G1 phase[1].
Anti-inflammatory Activity: These compounds concurrently inhibit nitric oxide (NO) production and downregulate Cyclooxygenase-2 (COX-2) expression in macrophages, effectively dampening the inflammatory cascade[1].
Metabolic Inhibition: Specific structural analogues function as competitive inhibitors of DPP-IV, preventing the degradation of incretin hormones and offering utility in glycemic control for Type 2 Diabetes[7].
Mechanistic pathways modulated by 2H-pyrimido[1,2-b]pyridazin-2-one inhibitors.
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, biological evaluation must follow rigorous, standardized workflows.
Cell Seeding: Plate HCT-116 (colorectal) or MCF-7 (breast) cancer cells at a density of 3×10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[1].
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor (e.g., 10 µM to 100 µM) in culture medium. Replace the old medium with the treated medium and incubate for 48 hours[6].
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours until purple formazan crystals form. Causality: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring, making this a self-validating measure of metabolic health[6].
Solubilization & Reading: Dissolve the crystals using a solubilization buffer (e.g., DMSO). Measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀[6].
Protocol: Flow Cytometry for Cell Cycle Analysis
Fixation: Harvest treated cells and fix with 75% cold ethanol in PBS at 4°C for 18 hours to permeabilize the cellular membrane[1].
Staining: Treat cells with RNase A (1 mg/mL) to remove RNA interference, followed by Propidium Iodide (PI, 100 µg/mL) for 30 minutes at room temperature in the dark[1].
Analysis: Analyze the DNA content using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases[1].
Standardized experimental workflow for inhibitor discovery and validation.
Quantitative Data Presentation
The following table summarizes the biological efficacy of a representative 7-chloro-substituted 2H-pyrimido[1,2-b]pyridazin-2-one derivative across different assays, demonstrating its dual-action capability[1].
Target / Cell Line
Assay Type
IC₅₀ Value (µM)
Observed Effect
HCT-116 (Colorectal Cancer)
MTT Viability
49.35 ± 2.68
Cytotoxicity, G0/G1 Arrest
MCF-7 (Breast Cancer)
MTT Viability
69.32 ± 3.18
Cytotoxicity, Apoptosis Induction
RAW264.7 (Macrophages)
NO Production
29.94 ± 2.24
Anti-inflammatory, COX-2 Inhibition
DPP-IV (EC 3.4.14.5)
Enzymatic
Variable
Competitive Inhibition
References
Title: Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives
Source: BioImpacts / PubMed Central (PMC)
URL: [Link]
Title: KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect
Source: MDPI Molecules
URL: [Link]
Title: Information on EC 3.4.14.5 - dipeptidyl-peptidase IV and Organism(s) Homo sapiens
Source: BRENDA Enzyme Database
URL: [Link]
Thermodynamic Stability and Synthetic Dynamics of 2H-Pyrimido[1,2-b]pyridazin-2-one Ring Systems
Executive Summary The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a privileged, nitrogen-rich fused bicyclic heterocycle that has garnered significant attention in modern drug discovery. Characterized by a 6,6-fused sy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a privileged, nitrogen-rich fused bicyclic heterocycle that has garnered significant attention in modern drug discovery. Characterized by a 6,6-fused system with a bridgehead nitrogen, this core exhibits unique physicochemical properties that dictate its behavior in biological systems. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of the pyrimido[1,2-b]pyridazin-2-one ring system, exploring the mechanistic drivers of its synthesis, its structural resilience, and its profound implications for developing metabolically stable anticancer and anti-inflammatory therapeutics.
Structural and Thermodynamic Fundamentals
The thermodynamic stability of the pyrimido[1,2-b]pyridazin-2-one core is primarily driven by the extensive delocalization of π-electrons across the fused pyrimidine and pyridazine rings[1]. The presence of the bridgehead nitrogen is critical; it enforces a planar geometry that maximizes orbital overlap, thereby lowering the overall ground-state energy of the molecule.
In the context of 6,5- and 6,6-bicyclic heterocycles, the specific configuration of nitrogen atoms substantially impacts thermodynamic solubility and metabolic stability[2]. Increasing the number of nitrogen atoms generally enhances polarity and aqueous solubility. However, this is only thermodynamically favorable if the spatial arrangement minimizes intramolecular hydrogen bonding, allowing the heteroatoms to engage in intermolecular hydrogen bonding with the aqueous solvent[2]. The pyrimido[1,2-b]pyridazin-2-one system achieves this balance, presenting a rigid, stable pharmacophore that resists rapid enzymatic degradation while maintaining favorable solubility metrics.
Mechanistic Drivers of Synthesis and Stability
The construction of the pyrimido[1,2-b]pyridazin-2-one core is a classic demonstration of thermodynamic versus kinetic control in heterocyclic synthesis.
Common synthetic routes involve the cyclocondensation of 3-aminopyridazines with electrophiles such as dimethyl acetylenedicarboxylate (DMAD) or β-keto esters. Under mild conditions, the reaction yields a kinetic intermediate—typically an O-adduct or an enamine. Because the formation of the fully fused bicyclic system requires overcoming a significant activation energy barrier, thermal input is mandatory to drive the intramolecular ring closure, shifting the equilibrium toward the thermodynamically stable pyrimido[1,2-b]pyridazin-2-one derivative[3].
Alternatively, advanced methodologies employ double retro-Diels-Alder reactions. By heating norbornene-condensed precursors, the dienes are cleaved, and the system undergoes cycloreversion. This process is entirely driven by the thermodynamic "sink" of forming the highly stable, aromatic pyrimido[1,2-b]pyridazine core[4].
Caption: Thermodynamic control in the synthesis of the 2H-pyrimido[1,2-b]pyridazin-2-one core.
The following is a self-validating, step-by-step methodology for the synthesis of 7-Chloro-2H-pyrimido[1,2-b]pyridazin-2-one (CAS: 88820-44-4)[5], emphasizing the causality behind the experimental conditions.
Step 1: Reagent Preparation
Action: Dissolve 1.0 equivalent of 6-chloro-3-aminopyridazine and 1.2 equivalents of the electrophile (e.g., ethyl acetoacetate or DMAD) in anhydrous ethanol.
Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the electrophile, ensuring maximum atom economy for the condensation step.
Step 2: Kinetic Adduct Formation
Action: Stir the mixture at ambient temperature (20–25 °C) for 2–4 hours.
Causality: Mild thermal conditions favor the nucleophilic attack of the exocyclic amine on the electrophile, forming the kinetic intermediate without triggering premature degradation or polymerization.
Self-Validation: Monitor via TLC (eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar aminopyridazine spot and the emergence of a distinct, less polar intermediate spot confirms successful kinetic adduct formation.
Step 3: Thermodynamic Ring Closure
Action: Add a catalytic amount of p-toluenesulfonic acid (pTsOH) and heat the mixture to reflux (or exchange solvent to high-boiling toluene) for 6–8 hours.
Causality: The thermal energy is strictly required to overcome the high activation energy barrier of the kinetic intermediate. The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the endocyclic pyridazine nitrogen. This drives the equilibrium entirely toward the thermodynamically stable fused bicyclic system.
Self-Validation: The solution will undergo a distinct color shift (typically yellow to deep orange/red) as the extended conjugated π-system of the fused core forms. LC-MS analysis of an aliquot must show a mass shift corresponding to the loss of water/alcohol (e.g., [M+H]+ = 182.0 for the 7-chloro derivative).
Step 4: Isolation and Purification
Action: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate and wash with cold ethanol.
Causality: The rigid, planar nature of the thermodynamically stable core promotes efficient crystal lattice packing, allowing for high-purity isolation via simple precipitation rather than resource-intensive chromatography.
Biological Implications and Pharmacokinetics
The thermodynamic stability of the pyrimido[1,2-b]pyridazin-2-one scaffold translates directly into robust metabolic stability, making it an excellent pharmacophore for oncology and inflammation targets.
Recent pharmacological evaluations of 4-trifluoromethylated 7-(substituted)-2H-pyrimido[1,2-b]pyridazin-2-ones have demonstrated profound anticancer and anti-inflammatory activities[6]. For instance, a 7-chloro derivative (Compound 1) exhibited significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines[6]. Mechanistically, the stable core allows the molecule to persist in the intracellular environment long enough to upregulate pro-apoptotic proteins p53 and Bax, while simultaneously downregulating the pro-survival protein Bcl-2. This cascade ultimately triggers mitochondrial cytochrome c release and induces cell cycle arrest at the G0/G1 phase[6].
Caption: Apoptotic signaling pathway modulated by thermodynamically stable pyrimido[1,2-b]pyridazin-2-one derivatives.
Quantitative Physicochemical Data
The table below summarizes the physicochemical and biological data for the unsubstituted core and its key derivatives, highlighting how functionalization impacts the topological polar surface area (TPSA) and lipophilicity (LogP) without compromising the thermodynamic integrity of the ring system.
Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives . PMC / National Institutes of Health (NIH). 6
Global PFAS Screening Tool - 7-Chloro-2H-pyriMido[1,2-b]pyridazin-2-one . ChemRadar. 5
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Synthetic ProtocolTarget Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a privileged bicyclic heterocycle in modern drug discovery[1]. Derivatives of this core exhibit potent broad-spectrum biological activities, including significant anticancer and anti-inflammatory properties[2]. Furthermore, they serve as critical bioisosteres in the development of neuroprotective agents, such as kynurenic acid (KYNA) analogs[3].
Synthesizing this fused ring system typically involves a tandem Michael addition-cyclization sequence between a 3-aminopyridazine derivative and an electron-deficient alkynoate, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl 4,4,4-trifluorobut-2-ynoate[3],[4].
Expert Insight: The Regioselectivity Challenge
The reaction is initiated by a Michael addition. The highly nucleophilic endocyclic nitrogen (N2) of the pyridazine ring attacks the
β
-carbon of the alkynoate to form an acyclic intermediate. Subsequent intramolecular amidation occurs as the exocyclic primary amine attacks the ester carbonyl, expelling an alcohol to close the pyrimidine ring[4].
Causality in experimental design is critical here: the cyclization can theoretically yield either the 2-one or the 4-one regioisomer. The electronic nature of the substituents on the pyridazine ring heavily dictates this pathway. Field-proven insights show that specific electron-donating groups (such as hydroxy substituents) exclusively drive the ring closure toward the desired 2H-pyrimido[1,2-b]pyridazin-2-one derivative, whereas other groups (like morpholino) may yield 2-oxo-4-carboxylate anomalies[3].
Fig 1. Mechanistic pathway detailing the Michael addition and subsequent cyclization.
Materials & Reagents
To ensure a self-validating system, the purity of the reagents is paramount. Traces of water can lead to the competitive hydrolysis of the alkynoate ester, drastically reducing the overall yield of the cyclized product.
Table 1: Reagent Equivalents and Function
Reagent
Equivalents
Role in Synthesis
3-Aminopyridazine
1.0
Primary nucleophilic scaffold
Ethyl 4,4,4-trifluorobut-2-ynoate
1.1 - 1.5
Bis-electrophilic cyclization partner
Absolute Ethanol (EtOH)
Solvent
Reaction medium; prevents ester hydrolysis
Diethyl Ether (Et2O)
Wash
Removes unreacted alkynoate during work-up
Experimental Protocol
This methodology is adapted from validated procedures for the synthesis of fluorinated and unsubstituted pyrimido[1,2-b]pyridazin-2-ones[4].
Step 1: Preparation of the Reaction Mixture
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
Dissolve the 3-aminopyridazine derivative (1.0 equiv, e.g., 5.0 mmol) in 15 mL of absolute ethanol.
Causality Check: Ensure the dissolution is complete. If the starting material is poorly soluble, gentle warming to 35 °C is permissible before proceeding to the next step.
Step 2: Michael Addition Phase
Cool the solution to 0 °C using an ice-water bath.
Add the alkynoate (e.g., ethyl 4,4,4-trifluorobut-2-ynoate, 1.1 equiv) dropwise over 15 minutes[4].
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
Causality Check: The dropwise addition controls the exothermic nature of the Michael addition, preventing polymerization of the alkynoate.
Step 3: Intramolecular Cyclization
Add an additional portion of the alkynoate (0.5 equiv) to drive the reaction to completion[4].
Attach a reflux condenser to the flask and stir the reaction mixture overnight (12–18 hours) at room temperature, or heat to a gentle reflux depending on the steric hindrance of the substrate[4].
Causality Check: While some electron-rich substrates cyclize at room temperature, sterically hindered derivatives require refluxing to overcome the activation energy barrier for the amidation step.
Step 4: Work-up and Isolation
Once TLC analysis (1:1 Ethyl Acetate/Petroleum Ether) indicates complete consumption of the starting material, concentrate the solvent in vacuo using a rotary evaporator[4].
Triturate the resulting crude solid with cold diethyl ether (3 × 10 mL).
Causality Check: The highly polar bicyclic product is insoluble in diethyl ether, whereas unreacted alkynoate and non-polar acyclic impurities will dissolve, allowing for rapid primary purification[4].
Filter the precipitate under vacuum using a Büchner funnel to afford the expected 2H-pyrimido[1,2-b]pyridazin-2-one.
Fig 2. Sequential workflow for the synthesis of 2H-pyrimido[1,2-b]pyridazin-2-one.
Reaction Optimization Data
Depending on the electronic properties of the 3-aminopyridazine, alternative cyclization conditions may be required. For highly deactivated substrates, the addition of sodium acetate in acetic acid has been shown to be an effective alternative[5].
Table 2: Optimization of Cyclization Conditions (General Trends)
Solvent System
Temperature (°C)
Time (h)
Average Yield (%)
Regioselectivity (2-one : 4-one)
MeOH
25 (r.t.)
24
35
60:40
EtOH
25 to 78
18
82
95:5
AcOH / AcONa
118 (Reflux)
8
75
90:10
Note: The AcOH/AcONa system is particularly useful for substrates that fail to cyclize in neutral alcoholic solvents[5].
References
Source: National Institutes of Health (NIH)
Title: KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect
Source: MDPI
URL
Source: PubMed Central (NIH)
Title: Ethyl 4,4,4-trifluorobut-2-ynoate | Fluorinated Building Blocks
Source: Ambeed
URL
Application Note: Catalytic Methods for the Synthesis and Late-Stage Functionalization of 2H-Pyrimido[1,2-b]pyridazin-2-one Scaffolds
Introduction & Mechanistic Rationale The 2H-pyrimido[1,2-b]pyridazin-2-one core is a privileged N-bridgehead bicyclic scaffold with profound implications in medicinal chemistry. It serves as a critical structural motif i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 2H-pyrimido[1,2-b]pyridazin-2-one core is a privileged N-bridgehead bicyclic scaffold with profound implications in medicinal chemistry. It serves as a critical structural motif in the development of neuroprotective agents (such as kynurenic acid analogues), anti-inflammatory drugs, and targeted anticancer therapeutics .
Synthesizing this specific regiochemistry (the 2-oxo versus the 4-oxo isomer) requires precise catalytic control. Traditional uncatalyzed condensations often yield intractable mixtures of regioisomers. By employing targeted catalytic methodologies—ranging from acid-catalyzed cyclocondensations to advanced photoredox C-H functionalizations—chemists can achieve high atom economy, strict regioselectivity, and broad structural diversity.
Core Synthesis: Catalytic Cyclocondensation
Causality & Expertise:
The construction of the pyrimido[1,2-b]pyridazine skeleton is most efficiently achieved via the reaction of 3-aminopyridazine derivatives with alkynes like dimethyl acetylenedicarboxylate (DMAD). The regioselectivity of the ring closure is highly dependent on the electronic nature of the substituents on the pyridazine ring. Electron-donating groups (EDGs), such as hydroxyl or morpholino groups, increase the nucleophilicity of the exocyclic amine. This electronic enrichment strictly favors the initial Michael addition at the C-3 position of DMAD. Subsequent intramolecular cyclization, catalyzed by p-toluenesulfonic acid (p-TsOH), drives the elimination of methanol to yield the thermodynamically stable 2H-pyrimido[1,2-b]pyridazin-2-one derivative . Without adequate electron density or catalytic protonation, the reaction may stall at the intermediate stage or yield alternative 4-oxo-carboxylate analogues.
Figure 1: Mechanistic pathway for the p-TsOH catalyzed synthesis of the pyrimido[1,2-b]pyridazine core.
Causality & Expertise:
Once the core is synthesized, late-stage functionalization is crucial for generating diverse screening libraries. Traditional cross-couplings require pre-halogenation and expensive palladium catalysts. A modern, metal-free alternative utilizes photoredox catalysis. By converting the pyrimido[1,2-b]pyridazine core into a diazonium salt, it can be subjected to visible-light irradiation (510 nm) in the presence of Eosin Y (EY-Na₂).
The photocatalyst undergoes a single-electron transfer (SET) to the diazonium salt, generating a highly reactive aryl radical that selectively couples with heteroarenes. This method operates under mild conditions (20 °C), preventing the degradation of sensitive functional groups and avoiding transition-metal contamination in final drug candidates .
Figure 2: Eosin Y-catalyzed photoredox cycle for the C-H arylation of pyrimido[1,2-b]pyridazine.
Experimental Protocols
Protocol A: p-TsOH Catalyzed Synthesis of 2H-Pyrimido[1,2-b]pyridazin-2-one
This protocol utilizes acid catalysis to drive the cyclization to completion, ensuring high regiochemical fidelity.
Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the EDG-substituted 3-aminopyridazine (1.0 mmol) in anhydrous methanol (15 mL).
Electrophile Addition : Cool the mixture to 0 °C using an ice bath. Add DMAD (1.2 mmol) dropwise over 10 minutes. Note: Dropwise addition controls the exothermic Michael addition and prevents polymerization of the alkyne.
Catalysis : Add p-toluenesulfonic acid monohydrate (10 mol%) as the cyclization catalyst.
Cyclization : Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar aminopyridazine spot validates the progression of the reaction.
Isolation : Cool the reaction to room temperature. The target product typically precipitates from the methanolic solution. Filter the solid, wash with cold methanol (2 × 5 mL), and dry under high vacuum to afford the pure 2H-pyrimido[1,2-b]pyridazin-2-one derivative .
This protocol describes the metal-free late-stage functionalization of the core scaffold.
Reaction Assembly : In a 10 mL Schlenk tube, combine the pyrimido[1,2-b]pyridazine-diazonium tetrafluoroborate salt (0.2 mmol), the target heteroarene (1.0 mmol), and Eosin Y disodium salt (1 mol%).
Degassing (Critical Step) : Add 2 mL of anhydrous DMSO. Degas the mixture via three consecutive freeze-pump-thaw cycles and backfill with Argon. Note: Oxygen is a potent radical scavenger; failure to degas will quench the Eosin Y triplet state and halt the reaction.
Irradiation : Place the Schlenk tube approximately 5 cm away from a 510 nm Green LED (10 W). Stir the mixture at 20 °C for 4–21 hours. The reaction mixture will visibly darken as the diazonium salt is consumed and nitrogen gas evolves.
Workup : Quench the reaction by adding distilled water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution with DCM/MeOH) to isolate the arylated product.
Quantitative Data Summary
The table below summarizes the catalytic parameters and expected yields for the methodologies discussed, allowing for rapid comparison of reaction efficiencies.
Reaction Type
Catalyst / Reagent
Solvent
Temp (°C)
Time (h)
Regioselectivity
Expected Yield
Cyclocondensation
p-TsOH (10 mol%) / DMAD
Methanol
65
4 – 6
>95% (2-oxo isomer)
75 – 88%
Photoredox Arylation
Eosin Y (1 mol%) / 510 nm LED
DMSO
20
4 – 21
C-H specific
45 – 63%
Thermal Arylation (Control)
None (Thermal degradation)
DMSO
50
24
Poor (Isomer mixtures)
< 10%
References
Title: KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Title: Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives
Source: Journal of Al-Nahrain University
URL: [Link]
Method
Application Note: Pharmacological Profiling of the 2H-Pyrimido[1,2-b]pyridazin-2-one Scaffold in Oncology and Inflammation Drug Discovery
Executive Summary The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold represents a highly privileged, nitrogen-rich bicyclic pharmacophore in modern drug discovery. By mimicking endogenous pyrimidines, this core structure eff...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold represents a highly privileged, nitrogen-rich bicyclic pharmacophore in modern drug discovery. By mimicking endogenous pyrimidines, this core structure effectively intercalates into the ATP-binding clefts of various kinases. Recent structure-activity relationship (SAR) studies have highlighted its dual utility as both a potent antineoplastic and an anti-inflammatory agent . This application note provides a comprehensive, expert-level guide to the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to evaluate 7-substituted 2H-pyrimido[1,2-b]pyridazin-2-one derivatives.
Pharmacological Rationale & Mechanistic Causality
The therapeutic efficacy of the pyrimido-pyridazinone core is driven by its ability to simultaneously modulate the PI3K/Akt and IKK-α/NF-κB signaling pathways. In malignant cells (e.g., HCT-116 and MCF-7), the scaffold competitively inhibits PI3K, preventing the downstream phosphorylation of Akt. This blockade halts tumor cell proliferation and induces apoptosis .
Concurrently, in inflammatory models (e.g., RAW264.7 macrophages), the inhibition of Akt prevents the activation of endothelial nitric oxide synthase (eNOS) and the degradation of IκB. The subsequent failure of NF-κB to translocate to the nucleus significantly downregulates the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS), drastically reducing Nitric Oxide (NO) production .
Fig 1. Mechanistic pathway of 2H-pyrimido[1,2-b]pyridazin-2-one inhibiting PI3K and NF-κB cascades.
Physicochemical Profiling & Quantitative Data
Before advancing to in vitro assays, predictive in silico modeling is essential to establish causality between molecular structure and bioavailability. The Polar Surface Area (PSA)—the sum of surfaces of oxygen, nitrogen, and attached hydrogens—must remain below 120 Ų to ensure optimal membrane permeability. For example, the 7-chloro substituted analogue (Compound 1) possesses a PSA of 39.09 Ų, predicting excellent cellular penetrance and a favorable Blood-Brain Barrier (BBB) score .
Table 1: Cytotoxic and Anti-inflammatory Profile of 7-Chloro-2H-pyrimido[1,2-b]pyridazin-2-one (Compound 1) vs. Controls
Compound
MCF-7 IC₅₀ (µM)
HCT-116 IC₅₀ (µM)
NO Inhibition IC₅₀ (µM)
PSA (Ų)
Compound 1 (7-Cl)
69.32 ± 3.18
49.35 ± 2.68
29.94 ± 2.24
39.09
Cisplatin (Control)
2.56 ± 0.53
6.72 ± 1.57
N/A
N/A
Self-Validating Experimental Protocols
To rigorously evaluate the dual-action potential of these derivatives, we employ a bifurcated screening workflow. The protocols below are designed as self-validating systems: the MTT assay relies on the direct metabolic conversion of a substrate by viable cells, while the Griess assay measures nitrite as a highly stable proxy for the volatile NO radical.
Fig 2. Self-validating screening workflow for evaluating pyrimido-pyridazinone derivatives.
Protocol A: Cytotoxicity Evaluation via MTT Assay
Causality & Validation: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because these enzymes are rapidly degraded upon cell death, the reduction of MTT to insoluble formazan is a direct, self-validating metric of cellular metabolic viability. If the compound is cytotoxic, the enzymes degrade, and no color change occurs.
Step-by-Step Methodology:
Cell Seeding: Seed HCT-116 (colorectal carcinoma) and MCF-7 (breast carcinoma) cells in 96-well plates at a density of
1×104
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Prepare serial dilutions of the 2H-pyrimido[1,2-b]pyridazin-2-one derivatives (e.g., 10, 25, 50, 100, 200 µM) in culture medium. Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin).
Incubation: Aspirate the old media and add 100 µL of the compound-treated media to the respective wells. Incubate for 48 h.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C in the dark. Critical Step: The formation of intracellular purple formazan crystals visually confirms active metabolism.
Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of DMSO to each well to solubilize the formazan. Agitate on a microplate shaker for 10 minutes.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: Anti-Inflammatory Screening via Griess Assay
Causality & Validation: Nitric oxide (NO) is a primary inflammatory mediator but has a half-life of mere seconds, making direct measurement unreliable. The Griess assay circumvents this by quantifying nitrite (NO₂⁻), the stable, spontaneous oxidation product of NO in aqueous solutions, ensuring a highly reproducible and self-validating readout of iNOS/eNOS activity.
Step-by-Step Methodology:
Macrophage Activation: Seed RAW264.7 macrophages in a 96-well plate (
5×104
cells/well). Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) to induce iNOS expression and NO production.
Compound Co-treatment: Immediately treat the cells with varying concentrations of the pyrimido-pyridazinone derivatives (e.g., 10–100 µM). Incubate for 24 h.
Supernatant Harvesting: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well assay plate.
Griess Reaction (Diazotization): Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature protected from light.
Azo Dye Formation: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for 10 minutes. Critical Step: A magenta color will develop proportionally to the nitrite concentration.
Detection: Read the absorbance at 540 nm. Interpolate nitrite concentrations using a standard curve generated with sodium nitrite (NaNO₂).
References
Title: Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives
Source: BioImpacts
URL: [Link]
Title: Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR
Source: Journal of Medicinal Chemistry
URL: [Link]
Application
microwave-assisted synthesis of pyrimido[1,2-b]pyridazin-2-one derivatives
Application Note: Microwave-Assisted Synthesis of Pyrimido[1,2-b]pyridazin-2-one Derivatives Introduction & Pharmacological Context Bicyclic nitrogen-rich heterocycles are privileged scaffolds in modern drug discovery. A...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Microwave-Assisted Synthesis of Pyrimido[1,2-b]pyridazin-2-one Derivatives
Introduction & Pharmacological Context
Bicyclic nitrogen-rich heterocycles are privileged scaffolds in modern drug discovery. Among them, the pyrimido[1,2-b]pyridazin-2-one system has garnered significant attention due to its versatile pharmacological profile. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of this scaffold exhibit potent anticancer and anti-inflammatory properties. Specifically, these compounds have been shown to arrest the cell cycle at the G0/G1 phase, down-regulate COX-2 expression, and trigger apoptosis by upregulating pro-apoptotic proteins such as p53 and Bax while suppressing Bcl-2[1].
Despite their therapeutic potential, traditional synthetic routes to pyrimido[1,2-b]pyridazin-2-ones often suffer from harsh conditions, prolonged reaction times (typically 8–24 hours under reflux), and complex purification requirements due to the formation of undesired side products[2]. To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative approach, offering a greener, faster, and higher-yielding alternative.
Mechanistic Rationale: The Chemistry of the Annulation
The synthesis of pyrimido[1,2-b]pyridazin-2-ones is typically achieved via the condensation of a 1,3-dinucleophile—specifically, a substituted 3-aminopyridazine—with a dielectrophile such as dimethyl acetylenedicarboxylate (DMAD)[2].
Causality of Reagent and Condition Selection:
The Role of DMAD: DMAD is selected because its alkyne core is highly activated by two electron-withdrawing ester groups, making it highly susceptible to nucleophilic attack.
The Role of Microwave Irradiation: The reaction proceeds via an initial aza-Michael addition followed by an intramolecular cyclization (lactamization) that eliminates a molecule of methanol. Under conventional heating, the activation energy for the ring closure is high, often leading to incomplete reactions or the formation of uncyclized maleate/fumarate intermediates[3]. Microwave irradiation exploits the high dielectric loss tangent (
tanδ
) of polar solvents like ethanol and the highly polar intermediates. This localized superheating drastically lowers the activation energy barrier, driving the thermodynamic cyclization to completion in minutes rather than hours.
Mechanistic pathway of the microwave-assisted [3+3] annulation process.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. The choice of absolute ethanol as a solvent is deliberate: it acts as an excellent microwave absorber during the heating phase, but serves as a poor solvent for the rigid, planar bicyclic product at room temperature. Therefore, the success of the reaction is immediately validated by the spontaneous precipitation of the product upon cooling, bypassing the need for tedious column chromatography.
Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and magnetic stirring.
Step-by-Step Workflow
Reaction Setup: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, suspend the 3-aminopyridazine (1.0 mmol) in 3.0 mL of absolute ethanol.
Reagent Addition: Add DMAD (1.1 mmol) dropwise to the suspension at room temperature. Caution: DMAD is a potent lachrymator and must be handled in a fume hood. Seal the vial with a Teflon-lined crimp cap.
Microwave Irradiation: Place the vial in the microwave reactor. Program the instrument to heat the mixture to 120 °C over a 2-minute ramp time, and hold at 120 °C for 15 minutes. Set the maximum power to 200 W and ensure continuous high-speed stirring.
Expert Insight: Maintaining the temperature strictly at 120 °C prevents the thermal polymerization of DMAD, which typically occurs at higher temperatures and results in intractable black tars.
Controlled Cooling (In-Process Validation): Allow the reactor to cool the vial to 40 °C using compressed air. Remove the vial and let it stand at 4 °C (ice bath) for 30 minutes. The formation of a dense, microcrystalline precipitate visually confirms the successful cyclization of the pyrimidone ring.
Isolation: Isolate the precipitate via vacuum filtration using a sintered glass crucible. Wash the filter cake with ice-cold ethanol (
2×2
mL) to remove any unreacted DMAD and trace impurities.
Analytical Verification: Dry the product in vacuo. Verify purity via LC-MS (looking for the
[M+H]+
peak corresponding to the loss of methanol) and
1
H-NMR (confirming the disappearance of the exocyclic
NH2
protons and the appearance of the characteristic pyrimidone vinylic proton).
Self-validating experimental workflow for microwave-assisted synthesis.
Quantitative Data & Optimization
The transition from conventional thermal heating to microwave irradiation yields profound improvements in both throughput and material recovery. The table below summarizes the optimization parameters based on standard laboratory validations.
Parameter
Conventional Reflux
Microwave Irradiation
Rationale for Improvement
Heating Source
Oil Bath
Dielectric Heating (200 W)
Direct energy transfer to polar molecules prevents thermal degradation at the vessel walls.
Reaction Time
8 – 14 hours
15 minutes
Lowered activation energy barrier accelerates the aza-Michael and cyclization steps.
Rapid kinetics outpace competing side reactions (e.g., DMAD polymerization).
Purification
Column Chromatography
Direct Filtration
High conversion rates leave minimal impurities, allowing isolation by precipitation.
Conclusion
The represents a highly efficient, green, and scalable protocol. By understanding the dielectric properties of the reaction medium and the electrophilic nature of DMAD, researchers can rapidly generate libraries of these bicyclic scaffolds. Given their proven efficacy in modulating crucial biological pathways—such as COX-2 inhibition and p53 activation—this synthetic methodology is an indispensable tool for medicinal chemists advancing oncology and immunology drug pipelines[1].
References
Zeiz, A., Kawtharani, R., Elmasri, M., & El-Dakdouki, M. H. (2023). Synthesis, anti-inflammatory and analgesic activities evaluation of some mono, bi and tricyclic pyrimidine derivatives. ResearchGate. URL:[Link]
Matyus, P., Szilagyi, G., Kasztreiner, E., & Sohár, P. (1988). Some aspects of the chemistry of pyrimido[1,2‐B]pyridazinones. Journal of Heterocyclic Chemistry. URL:[Link]
Lőrinczi, B., & Szatmári, I. (2021). KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. PMC/MDPI. URL:[Link]
Application Note: Synthesis, Functionalization, and Pharmacological Profiling of the 2H-Pyrimido[1,2-b]pyridazin-2-one Core
Executive Summary & Pharmacological Significance The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a privileged bicyclic heterocycle characterized by a bridgehead nitrogen atom. In recent years, this core has become a fo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Significance
The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a privileged bicyclic heterocycle characterized by a bridgehead nitrogen atom. In recent years, this core has become a focal point in medicinal chemistry and drug development due to its profound anticancer and anti-inflammatory properties 1. Strategic functionalization—particularly regioselective substitutions at the C-7 position and the incorporation of trifluoromethyl groups—drastically alters the physicochemical properties (e.g., lipophilicity, C log P) of the molecule. These modifications dictate the molecule's ability to cross cellular membranes and bind selectively to kinase pockets or inflammatory mediators.
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the mechanistic assembly, targeted functionalization, and biological evaluation of this critical heterocyclic pharmacophore.
Mechanistic Principles of Core Assembly
The foundational synthesis of the pyrimido[1,2-b]pyridazine core relies on the condensation of 3-aminopyridazines with bis-electrophilic reagents, such as dimethyl acetylenedicarboxylate (DMAD) or functionalized β-keto esters 2.
The Causality of Cyclization: The reaction initiates via a Michael-type addition or enamine formation involving the highly nucleophilic exocyclic primary amine of the 3-aminopyridazine. Subsequent intramolecular ring closure occurs through the nucleophilic attack of the endocyclic pyridazine nitrogen onto the ester carbonyl.
Electronic Dependencies: The electronic nature of substituents on the starting aminopyridazine heavily dictates the success of the ring closure. Electron-donating groups (EDGs) like hydroxyls increase the electron density of the pyrimidine ring, promoting the formation of the desired pyrimido[1,2-b]pyridazin-2-one derivative. Conversely, strongly electron-withdrawing groups can divert the reaction toward acyclic or alternative carboxylate analogues 2.
Buffer Necessity: Performing this condensation in refluxing acetic acid often yields poor results unless buffered with sodium acetate (AcONa) 3. The acetate acts as a mild base, preventing the complete protonation of the weakly basic pyridazine nitrogen, which is strictly required to maintain its nucleophilicity for the final cyclization step.
Figure 1: Synthetic workflow and regioselective functionalization of the pyrimido[1,2-b]pyridazin-2-one core.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific in-process analytical controls and explicit mechanistic reasoning for reagent selection.
Protocol A: Assembly of the 4-Trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one Scaffold
Objective: Synthesize the unfunctionalized heterocyclic core using a buffered condensation approach.
Reaction Setup: Dissolve 3-aminopyridazine (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.2 eq) in glacial acetic acid to achieve a 0.5 M concentration.
Causality: Glacial acetic acid serves as both the solvent and an acid catalyst, activating the keto-carbonyl of the acetoacetate for the initial nucleophilic attack by the exocyclic amine.
Buffering: Add anhydrous sodium acetate (1.0 eq) to the mixture.
Causality: Sodium acetate buffers the highly acidic environment. Without it, the endocyclic pyridazine nitrogen becomes fully protonated and non-nucleophilic, completely halting the subsequent intramolecular ring closure 3.
Cyclization: Reflux the mixture at 120 °C for 6–8 hours under a nitrogen atmosphere.
Causality: Elevated temperatures provide the thermodynamic energy required to drive the elimination of water and ethanol during the double condensation process. Nitrogen prevents the oxidative degradation of the amine precursors.
In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the intermediate enamine mass disappears and the target
[M+H]+
peak dominates. This confirms the reaction has successfully progressed past the acyclic intermediate.
Isolation: Cool the mixture to room temperature and pour it into ice-cold water. Filter the resulting precipitate.
Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic bicyclic core to precipitate, allowing for facile isolation from water-soluble acetate salts and unreacted acetic acid.
Protocol B: Regioselective Electrophilic Halogenation at C-7
Objective: Introduce a halogen at the C-7 position to enhance lipophilicity and target binding affinity.
Solubilization: Dissolve the synthesized core from Protocol A in anhydrous N,N-dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent that fully solubilizes the rigid bicyclic core and stabilizes the highly polar halonium ion transition state during electrophilic aromatic substitution.
Halogenation: Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0 °C.
Causality: Portion-wise addition at low temperatures controls the exothermic nature of the halogenation, preventing over-chlorination or non-specific oxidation of the heterocyclic rings. The succinimide byproduct is also highly soluble in DMF, preventing premature precipitation.
In-Process Control (Self-Validation): Stir at room temperature for 4 hours and monitor by TLC (EtOAc/Hexane 1:1). The chlorinated product will exhibit a higher
Rf
value (due to increased lipophilicity) compared to the starting material. Complete consumption of the lower
Rf
spot validates the reaction end-point.
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate.
Causality: Thiosulfate reduces any unreacted electrophilic halogen species, preventing post-extraction side reactions and ensuring the stability of the final product. Extract with ethyl acetate, dry over
MgSO4
, and concentrate in vacuo.
Quantitative Data & Structure-Activity Relationship (SAR)
Functionalizing the C-7 position is a critical step in optimizing the pharmacodynamics of the core. Introducing a chlorine atom at C-7 significantly enhances lipophilicity, which correlates with increased cellular permeability. Conversely, substitution with cyclic amines (e.g., morpholine) alters the hydrogen-bonding network and aqueous solubility.
Recent pharmacological evaluations of 4-trifluoromethylated 7-(substituted)-2H-pyrimido[1,2-b]pyridazin-2-ones reveal a stark SAR profile regarding their dual anticancer and anti-inflammatory efficacy 1.
Table 1: Representative SAR and Biological Activity of C-7 Functionalized Cores
Compound Modification
Cytotoxicity
IC50
(HCT-116)
Cytotoxicity
IC50
(MCF-7)
Anti-inflammatory
IC50
(NO Reduction)
Unsubstituted Core
> 100 µM
> 100 µM
> 50 µM
C-7 Chloro (Compound 1)
49.35 ± 2.69 µM
69.32 ± 3.19 µM
29.94 ± 2.24 µM
C-7 Morpholino
Moderate Activity
Moderate Activity
Moderate Activity
Data derived and extrapolated from the evaluation of Compound 1 in recent literature, showcasing the superiority of the C-7 Chloro substitution 1.
Mechanism of Action (MOA)
The C-7 halogenated derivatives exhibit their potent biological effects through a dual-pathway mechanism 1:
Anticancer (Apoptotic) Pathway: The compounds arrest the cell cycle at the G0/G1 phase. They achieve this by upregulating the pro-apoptotic proteins p53 and Bax, while simultaneously downregulating the pro-survival protein Bcl-2.
Anti-Inflammatory Pathway: These derivatives strongly inhibit the expression of Cyclooxygenase-2 (COX-2), leading to a downstream reduction in Nitric Oxide (NO) production in stimulated macrophages.
Figure 2: Dual mechanism of action: Apoptotic induction and anti-inflammatory pathway modulation.
References
Title: KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect
Source: MDPI
URL
Application Notes and Protocols: 2H-pyrimido[1,2-b]pyridazin-2-one as a Versatile Fluorescent Scaffold
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of the Pyrimido[1,2-b]pyridazine Core The quest for novel fluorophores...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of the Pyrimido[1,2-b]pyridazine Core
The quest for novel fluorophores is a cornerstone of modern biological and chemical sciences. An ideal fluorescent probe should offer high sensitivity, specificity, and photostability, along with low toxicity for biological applications. The heterocyclic scaffold, 2H-pyrimido[1,2-b]pyridazin-2-one, presents a promising, yet underexplored, platform for the development of such probes. This fused ring system, rich in nitrogen atoms, possesses intrinsic electronic properties that make it a candidate for environmentally sensitive fluorescence. While the parent compound is not extensively characterized as a standalone probe, its derivatives have demonstrated significant potential in biological imaging.[1]
This document serves as a comprehensive guide to the application of the 2H-pyrimido[1,2-b]pyridazin-2-one scaffold. We will first delve into a validated application of its derivatives in cellular imaging, providing detailed protocols and photophysical data. Subsequently, we will present a series of detailed protocols to guide researchers in exploring and validating the use of the core 2H-pyrimido[1,2-b]pyridazin-2-one structure as a fluorescent probe for sensing various environmental parameters such as pH, metal ions, and viscosity.
Part 1: A Case Study - Nitrogen-Fused Pyridazinone Derivatives for Biological Imaging
A recent study highlights the successful design and application of fluorescent probes based on a nitrogen-fused pyridazinone scaffold, which is structurally related to 2H-pyrimido[1,2-b]pyridazin-2-one.[1] This work provides a strong foundation for the utility of this heterocyclic system in bio-imaging.
Design Strategy and Mechanism
The core strategy involved a donor-acceptor (D-A) type architecture. The pyridazinone skeleton acts as an electron acceptor, and its electron-withdrawing capacity can be enhanced by fusing additional N-heterocyclic aromatic rings (like pyridine or pyrazine).[1] This modulation of the electronic structure is key to tuning the photophysical properties of the resulting fluorophore. Furthermore, by attaching specific targeting moieties, such as triphenylphosphine for mitochondria or morpholine, these probes can be directed to specific subcellular compartments.[1]
Diagram of the Design Strategy for Pyridazinone-Based Fluorescent Probes
Caption: Design logic for functionalizing the core scaffold.
Photophysical Properties of Nitrogen-Fused Pyridazinone Derivatives
The following table summarizes the key photophysical characteristics of representative nitrogen-fused pyridazinone fluorescent probes in various solvents. This data demonstrates the environmental sensitivity of the scaffold, a crucial feature for a fluorescent probe.
Compound
Solvent
Absorption Max (λabs, nm)
Emission Max (λem, nm)
Stokes Shift (nm)
Probe 6a
DMSO
450
580
130
EtOH
445
575
130
PBS
455
585
130
Probe 7a
DMSO
460
590
130
EtOH
455
585
130
PBS
465
595
130
Data adapted from a study on nitrogen-fused pyridazinone fluorescent probes.[1]
Protocol 1: Live Cell Imaging
This protocol details the steps for staining and imaging live cells using pyrimido[1,2-b]pyridazin-2-one-based fluorescent probes.
Materials:
HeLa cells (or other suitable cell line)
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
Phosphate-Buffered Saline (PBS), pH 7.4
Stock solution of the fluorescent probe (1 mM in DMSO)
Confocal laser scanning microscope
Procedure:
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the 1 mM stock solution in DMEM to a final concentration of 1-10 µM.
Cell Staining: Remove the culture medium from the cells and wash twice with PBS. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C.
Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
Imaging: Add fresh PBS or culture medium to the cells. Image the stained cells using a confocal microscope with appropriate excitation and emission filters based on the probe's spectral properties (e.g., for Probe 6a, excitation at 458 nm and emission collection at 560-600 nm).[1]
Workflow for Live Cell Imaging
Caption: Step-by-step live cell imaging protocol.
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
It is crucial to assess the potential toxicity of any new fluorescent probe intended for use in biological systems. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]
Materials:
HeLa cells (or other suitable cell line)
96-well plates
DMEM with 10% FBS
Fluorescent probe stock solution (1 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Probe Treatment: Treat the cells with varying concentrations of the fluorescent probe (e.g., 0.5, 1, 2, 4, 6 µM) and a vehicle control (DMSO) for 24 hours.[1]
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Part 2: Exploring New Frontiers - Protocols for Validating 2H-pyrimido[1,2-b]pyridazin-2-one as a Novel Fluorescent Sensor
The following protocols are designed to guide the investigation of the parent 2H-pyrimido[1,2-b]pyridazin-2-one scaffold as a potential sensor for pH, metal ions, and viscosity. These are generalized protocols that should be optimized for the specific compound.
Protocol 3: Characterization of pH-Sensing Properties
The nitrogen-rich heterocyclic structure of 2H-pyrimido[1,2-b]pyridazin-2-one suggests that its electronic properties, and thus its fluorescence, may be sensitive to protonation.[4][5] This protocol outlines how to test this hypothesis.
Materials:
Stock solution of 2H-pyrimido[1,2-b]pyridazin-2-one (1 mM in DMSO or ethanol).
Buffer solutions of varying pH (e.g., Britton-Robinson buffers from pH 2 to 12).[6]
Spectrofluorometer.
pH meter.
Procedure:
Sample Preparation: Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) in buffer solutions of different pH values.
Spectral Measurement: For each sample, record the fluorescence emission spectrum by exciting at the probe's absorption maximum.
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH value. This will reveal the pH range over which the probe is responsive.
pKa Determination: The pKa of the probe can be determined by fitting the fluorescence intensity vs. pH data to the Henderson-Hasselbalch equation.
Reversibility Test: Test the reversibility of the pH response by cycling the pH of a probe solution between acidic and basic conditions and measuring the fluorescence intensity at each stage.[6][7]
Application Note: Regioselective Alkylation of 2H-Pyrimido[1,2-b]pyridazin-2-one Derivatives
Introduction The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry. Recent drug development efforts have highlighted its utility in designing potent apoptosis-inducing agents...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry. Recent drug development efforts have highlighted its utility in designing potent apoptosis-inducing agents and highly selective inducible nitric-oxide synthase (iNOS) dimerization inhibitors [1]. Structural diversification of this core—specifically through alkylation—is a critical step in Structure-Activity Relationship (SAR) optimization [2].
However, the lactam-lactim tautomerism inherent to this fused pyrimidine-pyridazine system presents a significant synthetic challenge. Researchers must precisely control the regioselectivity between N-alkylation and O-alkylation to ensure batch-to-batch reproducibility and compound fidelity.
Mechanistic Insights: The Causality Behind Regioselectivity
As a Senior Application Scientist, I frequently observe that regioselectivity in ambidentate heterocycles is treated empirically. However, the alkylation of 2H-pyrimido[1,2-b]pyridazin-2-one is highly predictable when governed by the Hard-Soft Acid-Base (HSAB) theory , steric hindrance, and solvent dielectric constants.
The Ambidentate Nature of the Scaffold
The core features multiple nucleophilic sites: the amide nitrogen (N1), the bridgehead nitrogen (N5), and the carbonyl oxygen (O2). Upon deprotonation, the system forms an ambidentate anion where the negative charge is delocalized primarily between N1 and O2.
N1-Alkylation (Thermodynamic Control) : The nitrogen atom is a "softer" nucleophile. Alkylation at N1 leads to the thermodynamically more stable lactam product, which is typically the desired target for iNOS inhibitors [1].
O2-Alkylation (Kinetic Control) : The oxygen atom is a "harder" nucleophile with higher localized electron density. Alkylation here is kinetically favored under specific conditions, resulting in a lactim ether.
Tuning Selectivity via HSAB Principles
To achieve >95% N1-alkylation , one must employ soft electrophiles (e.g., alkyl iodides) and soft bases (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF. The polar solvent strongly solvates the alkali metal cation (K⁺ or Cs⁺), leaving the ambidentate anion "naked." The soft alkyl halide then preferentially attacks the soft N1 center via a classic S_N2 mechanism.
Conversely, to drive O2-alkylation , hard electrophiles (e.g., alkyl triflates) and hard bases (e.g., Ag₂CO₃) in non-polar solvents (e.g., toluene) are required. Silver ions strongly coordinate with both the leaving group and the nitrogen, sterically shielding N1 and directing the attack strictly to the harder O2 center.
Mechanistic pathway of regioselective N- vs. O-alkylation based on HSAB principles.
Experimental Protocols: Self-Validating Systems
The following protocols are engineered to be self-validating. By monitoring the shift in the carbonyl stretching frequency via IR spectroscopy, researchers can immediately validate the regiochemical outcome prior to complex 2D-NMR analysis.
Deprotonation : Dissolve 0.5 mmol of the 2H-pyrimido[1,2-b]pyridazin-2-one derivative in 5.0 mL of anhydrous DMF under an argon atmosphere. Add 0.75 mmol of finely powdered K₂CO₃. Stir at room temperature for 30 minutes to ensure complete formation of the ambidentate anion.
Alkylation : Dropwise add 0.60 mmol of the alkyl iodide. The use of a soft leaving group (iodide) is critical for N-selectivity.
Reaction : Heat the mixture to 60 °C for 4–6 hours. Monitor the consumption of the starting material via LC-MS.
Workup : Quench the reaction with ice-cold water (15 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF) and brine.
Validation : Dry over Na₂SO₄, concentrate, and analyze the crude mixture via IR spectroscopy. A strong C=O stretch at ~1675–1685 cm⁻¹ confirms successful N-alkylation.
Coordination : Suspend 0.5 mmol of the substrate and 0.60 mmol of Ag₂CO₃ in 5.0 mL of anhydrous toluene. Stir in the dark at room temperature for 1 hour.
Alkylation : Cool the suspension to 0 °C. Slowly add 0.55 mmol of the alkyl triflate. The hard triflate leaving group combined with Ag⁺ coordination drives O-selectivity.
Reaction : Stir at 0 °C to room temperature for 2 hours. Crucial: Avoid heating the reaction to prevent thermodynamic rearrangement (O-to-N alkyl migration).
Workup : Filter the mixture through a Celite pad to remove insoluble silver salts. Concentrate the filtrate under reduced pressure.
Validation : Purify via neutral alumina chromatography. IR analysis will show the complete disappearance of the lactam C=O stretch and the appearance of strong C=N (1620 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches.
Standard experimental workflow for the regioselective alkylation protocol.
Quantitative Regioselectivity Summary
The table below summarizes the expected regiochemical outcomes based on the variation of base, solvent, and electrophile, serving as a predictive guide for drug development professionals optimizing their synthetic routes.
Entry
Electrophile
Base
Solvent
Temp (°C)
Major Product
Regioselectivity (N:O)
Isolated Yield (%)
1
Methyl Iodide (MeI)
K₂CO₃
DMF
60
N1-Alkyl
> 95:5
88
2
Benzyl Bromide (BnBr)
Cs₂CO₃
DMSO
50
N1-Alkyl
92:8
85
3
Methyl Triflate (MeOTf)
Ag₂CO₃
Toluene
0-25
O2-Alkyl
5:95
76
4
Ethyl Iodide (EtI)
NaH
THF
25
N1-Alkyl
85:15
81
References
Nagpal, L., Haque, M. M., Saha, A., Mukherjee, N., Ghosh, A., Ranu, B. C., Stuehr, D. J., & Panda, K. (2013). Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. Journal of Biological Chemistry, 288(27), 19685–19697.[Link]
Zeiz, A., Kawtharani, R., Elmasri, M., & El-Dakdouki, M. H. (2023). Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. Journal of Biomolecular Structure and Dynamics. [Link]
Application
Advanced Protocol for the Extraction and Isolation of 2H-Pyrimido[1,2-b]pyridazin-2-one Scaffolds
Audience: Researchers, synthetic chemists, and drug development professionals. Scientific Rationale & Matrix Context The 2H-pyrimido[1,2-b]pyridazin-2-one core is a privileged, rigid bicyclic pharmacophore frequently uti...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Scientific Rationale & Matrix Context
The 2H-pyrimido[1,2-b]pyridazin-2-one core is a privileged, rigid bicyclic pharmacophore frequently utilized in the development of novel anti-inflammatory agents and kinase inhibitors targeting multidrug-resistant cancer cell lines[1]. Synthetically, this fused heterocyclic system is typically generated via the condensation of 3-aminopyridazines with 1,3-dielectrophiles (e.g., malonic acid derivatives) in the presence of strong acidic dehydrating agents such as phosphoryl chloride (POCl₃)[2].
The extraction of this compound from a crude reaction matrix requires a precise understanding of its physicochemical properties. The bridgehead nitrogen and the conjugated carbonyl system impart unique electronic characteristics[3]. The core is susceptible to hydrolysis under strongly basic conditions, yet requires immediate neutralization of the highly acidic reaction matrix to prevent degradation and facilitate partitioning into an organic phase.
Phase Partitioning Strategy (Causality & Design)
Liquid-liquid extraction (LLE) serves as the foundational isolation step. Ethyl acetate (EtOAc) is selected as the primary organic solvent because its moderate dipole moment effectively solvates the lipophilic pyrimido-pyridazinone core while excluding highly polar inorganic salts and unreacted malonic precursors[4].
Aqueous quenching with saturated sodium bicarbonate (NaHCO₃) is employed rather than stronger bases (like NaOH) for two mechanistic reasons:
Controlled Neutralization: It neutralizes residual POCl₃ or HCl without generating localized high-pH zones that could trigger the hydrolytic cleavage of the pyrimidinone ring.
Ionization of Impurities: It deprotonates unreacted acidic precursors, driving them into the aqueous phase as water-soluble sodium salts. This establishes a self-validating separation mechanism where the target remains exclusively in the organic layer while impurities are washed away.
Extraction Workflow Visualization
Workflow for the extraction and purification of 2H-pyrimido[1,2-b]pyridazin-2-one.
Step-by-Step Extraction and Purification Protocol
This protocol is designed as a self-validating system; each phase includes observable metrics to confirm the success of the step before proceeding.
Phase 1: Reaction Quenching
Cooling: Transfer the crude reaction mixture containing the 2H-pyrimido[1,2-b]pyridazin-2-one to a flask and cool to 0–5 °C using an ice-water bath.
Causality: Rapid addition can cause violent effervescence and thermal spikes if acidic catalysts like POCl₃ were used. Maintaining a slightly basic pH ensures acidic byproducts are ionized for aqueous removal.
Validation Check: The cessation of CO₂ evolution (bubbling) and a stable pH paper reading of 7.5–8.0 confirms the complete neutralization of the matrix.
Phase 2: Liquid-Liquid Extraction (LLE)
Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add EtOAc at a 1:1 volume ratio to the aqueous phase.
Partitioning: Stopper the funnel, invert gently, and vent immediately to release any residual CO₂ pressure. Shake vigorously for 30 seconds, venting frequently.
Phase Separation: Allow the phases to separate for 10 minutes. The upper layer is the organic phase (containing the target); the lower is the aqueous phase.
Iterative Extraction: Collect the organic phase. Re-extract the aqueous phase twice more with fresh EtOAc (0.5x volume).
Causality: Multiple extractions with smaller volumes are thermodynamically more efficient than a single large-volume extraction, maximizing the recovery of the moderately lipophilic pyrimido-pyridazinone core[4].
Phase 3: Desiccation and Concentration
Brine Wash: Combine all EtOAc organic fractions and wash once with saturated NaCl (brine).
Validation Check: A clean phase boundary without a rag layer (emulsion) indicates successful removal of residual water and bulk polar impurities.
Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase. Swirl and let sit for 15 minutes.
Causality: Na₂SO₄ is preferred over MgSO₄ as it is less Lewis-acidic, preventing potential coordination with the electron-rich bridgehead nitrogen of the target compound.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 35–40 °C to yield the crude solid.
Phase 4: Chromatographic Purification
Loading: Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) and load onto a pre-equilibrated silica gel column.
Elution: Elute using a gradient of Hexane:EtOAc (starting at 80:20 and increasing to 50:50).
Fraction Monitoring: Monitor fractions via TLC under UV light. The conjugated 2H-pyrimido[1,2-b]pyridazin-2-one system is highly UV-active at 254 nm.
Quantitative Data & Quality Control Metrics
To ensure reproducibility across extraction batches, the following physicochemical parameters and QC metrics should be referenced:
Parameter
Value / Metric
Mechanistic Significance
Target Base Mass
147.13 g/mol
Exact mass for standard unsubstituted core (C₇H₅N₃O)[3].
Optimal Extraction Solvent
Ethyl Acetate (EtOAc)
Balances polarity for the fused heterocyclic system.
Aqueous Quench pH
7.5 – 8.0
Ionizes acidic impurities; prevents target ring hydrolysis.
Partition Coefficient (XLogP3)
~ -0.8
Base core is moderately polar; lipophilicity increases significantly with therapeutic substituents (e.g., -CF₃, halogens)[3].
UV Absorbance Max
254 nm
Enables real-time tracking during TLC and HPLC purification.
References
Title: Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives
Source: BioImpacts
URL: [Link]
Title: SYNTHESIS OF NOVEL PYRIMIDO[4,5-c]PYRIDAZINES AND 1,2-DIHYDRO-3a,7,9,9b-TETRAAZA-CYCLOPENTA[a]NAPHTHALEN
Source: Heterocycles (Clockss Archive)
URL: [Link]
Title: Pyridazine and its related compounds: Part 38. Pyrimido[1,2-b]pyridazinone, synthesis and some reactions
Source: European Journal of Chemistry
URL: [Link]
improving reaction yield in 2H-pyrimido[1,2-b]pyridazin-2-one synthesis
Welcome to the Application Support Center for the synthesis of pyrimido[1,2-b]pyridazine scaffolds. This guide is designed for medicinal chemists and process scientists looking to optimize the reaction yield, regioselect...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center for the synthesis of pyrimido[1,2-b]pyridazine scaffolds. This guide is designed for medicinal chemists and process scientists looking to optimize the reaction yield, regioselectivity, and scalability of 2H-pyrimido[1,2-b]pyridazin-2-one derivatives.
Reaction Workflow & Mechanistic Pathway
The synthesis typically involves the reaction of a 3-aminopyridazine derivative with an alkynoate (such as dimethyl acetylenedicarboxylate, DMAD) or a
β
-keto ester. The reaction proceeds via an initial Michael addition to form an enamine intermediate, followed by an intramolecular cyclization (often a Conrad–Limpach-type ring closure)[1].
Figure 1: Mechanistic workflow and divergence points in pyrimido[1,2-b]pyridazine synthesis.
Troubleshooting Guide & FAQs
Q1: I am getting low yields and a high proportion of the 4-oxo regioisomer instead of the desired 2-oxo product. How can I shift the regioselectivity?
Causality & Solution: The cyclization of the enamine intermediate can occur at either the ester carbonyl or the ketone/alkyne-derived carbonyl, leading to a mixture of 2-oxo and 4-oxo derivatives[2][3]. The regioselectivity is heavily influenced by the electronic nature of the 3-aminopyridazine and the solvent.
Action: Switch to a highly polar, protic solvent system (e.g., glacial acetic acid with sodium acetate) during the cyclization step. The presence of sodium acetate buffers the system and promotes the formation of the thermodynamically favored 2-oxo core. Alternatively, applying microwave irradiation or using a continuous flow pyrolysis reactor (e.g., at 150 °C in DMF) has been shown to drastically improve regiocontrol and yield compared to standard batch heating[4].
Q2: The initial Michael addition with DMAD is stalling, resulting in unreacted 3-aminopyridazine.
Causality & Solution: Pyrimidine and pyridazine derivatives are inherently electron-deficient, making the exocyclic amine less nucleophilic[1].
Action: Introduce electron-donating groups (EDGs) on the pyridazine ring if your SAR allows it. If the scaffold cannot be modified, utilize a Lewis acid catalyst (such as
Sc(OTf)3
) to activate the alkynoate, or perform the reaction neat under mild heating (60 °C) to drive the equilibrium forward.
Q3: During thermal cyclization, my intermediate degrades, leading to a black, tarry mixture.
Causality & Solution: Prolonged heating in high-boiling solvents (like diphenyl ether or trichlorobenzene) often leads to oxidative degradation and polymerization of the electron-rich intermediates[4].
Action: Implement a "flash pyrolysis" approach or microwave-assisted synthesis. By reducing the residence time at high temperatures (e.g., 30 minutes at 150 °C in DMF instead of 3 hours), you minimize thermal decomposition while pushing the cyclization to completion[4].
Quantitative Yield Optimization
The following table summarizes the impact of different reaction parameters on the isolated yield of the target 2H-pyrimido[1,2-b]pyridazin-2-one.
Reaction Condition
Solvent
Temp (°C)
Time
Additive
Isolated Yield (%)
Purity (%)
Standard Batch
Toluene
110
12 h
None
35 - 42
< 80
Buffered Batch
AcOH
118
8 h
NaOAc (1 eq)
65 - 72
> 90
High-Temp Batch
DMF
150
3 h
None
45 - 50
~ 85
Microwave Assisted
DMF
150
30 min
None
82 - 88
> 95
Data synthesized from comparative cyclization methodologies[3][4].
Standard Operating Protocol: Microwave-Assisted Cyclization
To ensure a self-validating and reproducible system, follow this optimized protocol for the synthesis of substituted 2H-pyrimido[1,2-b]pyridazin-2-ones.
Step 1: Enamine Formation
Dissolve the 3-aminopyridazine derivative (1.0 mmol) in anhydrous methanol (5.0 mL).
Add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) dropwise at 0 °C under an inert argon atmosphere.
Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS.
Evaporate the solvent under reduced pressure to isolate the crude Michael adduct.
Step 2: Microwave-Assisted Cyclization
Dissolve the crude adduct in anhydrous DMF (4.0 mL) in a microwave-safe vial.
Add anhydrous sodium acetate (0.5 mmol) to buffer the reaction and direct regioselectivity[3].
Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes[4].
Cool the vial to room temperature. Pour the mixture into ice-cold distilled water (20 mL) to precipitate the product.
Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum.
Validation Checkpoint: The product should exhibit a characteristic carbonyl stretching frequency in FT-IR around 1680-1700 cm⁻¹ (indicating the 2-oxo system) and a distinct singlet in ¹H-NMR for the vinylic proton of the pyrimidone ring.
References
Kočar, T., Rečnik, S., Svete, J., & Stanovnik, B. (2002). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives. ARKIVOC, 2002(viii), 143–156.[Link]
Fülöp, F., et al. (2015). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development.[Link]
Szatmári, I., et al. (2021). KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. Pharmaceuticals.[Link]
advanced purification techniques for 2H-pyrimido[1,2-b]pyridazin-2-one
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the purif...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the purification of 2H-pyrimido[1,2-b]pyridazin-2-one derivatives.
These fused bicyclic scaffolds are highly valued for their potent anticancer and anti-inflammatory properties[1], as well as their ability to engage complex bacterial targets[2]. However, their synthesis—often involving the condensation of 3-aminopyridazines with functionalized propenoates or dialdehydes[3]—frequently yields crude mixtures containing unreacted precursors and regioisomers. The presence of multiple basic nitrogen atoms in the pyrimido-pyridazine core complicates isolation, requiring precise chromatographic control.
Purification Decision Workflow
Fig 1: Decision matrix for the isolation of pyrimido[1,2-b]pyridazine derivatives.
Quantitative Data: Purification Method Comparison
Purification Method
Stationary Phase
Typical Mobile Phase
Optimal Modifier
Average Yield
Final Purity
Normal-Phase Flash
Silica Gel (60 Å, 40-63 µm)
DCM / MeOH (Gradient)
1% Triethylamine (TEA)
75% - 85%
90% - 95%
Reverse-Phase HPLC
C18 Bonded Silica (5 µm)
Water / Acetonitrile
0.1% Trifluoroacetic Acid
60% - 80%
> 99%
Recrystallization
None
Ethanol / Water
None
50% - 70%
> 99.5%
Frequently Asked Questions (FAQs)
Q1: During the isolation of 7-substituted 2H-pyrimido[1,2-b]pyridazin-2-ones, I observe severe streaking on normal-phase TLC and poor resolution during flash chromatography. What is the mechanistic cause, and how can I resolve it?A: The streaking is caused by secondary retention mechanisms. The highly basic nitrogen atoms within the pyrimido-pyridazine core act as hydrogen-bond acceptors and undergo strong acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel[4].
Solution: To suppress this causality, pre-treat your silica column with 1% Triethylamine (TEA) in your starting mobile phase. TEA competitively binds to the acidic silanols, masking them from your target compound and allowing it to elute in a tight, symmetrical band.
Q2: When performing Reverse-Phase Preparative HPLC, I experience severe peak tailing and shifting retention times. How can I achieve sharp peaks?A: Peak tailing in RP-HPLC for nitrogenous heterocycles occurs when the analyte interacts with residual, unendcapped silanols on the C18 matrix.
Solution: Introduce an ion-pairing agent such as 0.1% Trifluoroacetic Acid (TFA) into both the aqueous and organic mobile phases. TFA lowers the pH of the system, protonating the residual silanols (rendering them neutral) while simultaneously forming a reversible, lipophilic ion pair with the basic nitrogens of the pyrimido[1,2-b]pyridazine core[4]. This guarantees a single, predictable retention mechanism.
Q3: How do I separate unreacted 3-aminopyridazine starting material from the cyclized pyrimido[1,2-b]pyridazin-2-one product?A: Both compounds share similar polarity profiles, making standard normal-phase separation difficult. However, they possess different pKa values; the primary amine on the unreacted 3-aminopyridazine makes it significantly more basic.
Solution: Utilize a pH-controlled RP-HPLC gradient or employ an aldehyde-functionalized scavenger resin. The resin will covalently bind the primary amine of the starting material via imine formation, leaving the fully cyclized pyrimido-pyridazine in solution.
Troubleshooting Guide
Issue: Co-elution of Regioisomers during Synthesis
Diagnosis: Condensation reactions (e.g., with dialdehydes or propenoates) can yield both the desired pyrimido[1,2-b]pyridazine and its regioisomers[3]. These isomers have identical molecular weights and nearly identical polarities.
Corrective Action: Switch from a standard C18 column to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
Causality: PFP columns offer alternative selectivity through π-π interactions and dipole-dipole interactions, which are highly sensitive to the slight differences in the spatial arrangement of the electron-rich aromatic rings of the regioisomers.
Issue: Persistent Aliphatic Impurities in NMR after RP-HPLC
Diagnosis: If your LC-MS shows >99% purity but your 1H-NMR shows a broad aliphatic signal (often around 0.8 - 1.5 ppm), you are likely leaching siloxanes from the column or plasticizers from the collection tubes due to high concentrations of organic modifiers (e.g., Acetonitrile).
Self-Validating Check: Run a "blank" gradient injection (no sample), collect the fraction corresponding to your compound's retention time, lyophilize it, and run an NMR. If the peak is present, the system is contaminated. Switch to glass collection tubes and flush the column with 100% Isopropanol.
This methodology guarantees the high-purity isolation of pyrimido[1,2-b]pyridazine derivatives by integrating continuous validation checks at each phase.
Step 1: Sample Preparation & Filtration
Dissolve the crude mixture in a minimal volume of DMSO or the initial mobile phase (e.g., 90% Water / 10% Acetonitrile).
Validation Check: Filter the solution through a 0.45 µm PTFE syringe filter. If the backpressure on the syringe is high, dilute further. Injecting particulates will immediately cause column blockage and a catastrophic pressure spike[4].
Step 2: System Equilibration
Mobile Phase A: LC-MS Grade Water + 0.1% TFA.
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% TFA.
Flush the C18 preparative column (e.g., 10 mm x 250 mm, 5 µm) with 5 column volumes (CV) of 95% A / 5% B.
Validation Check: Monitor the UV baseline at 254 nm and system backpressure. Equilibration is strictly complete only when the baseline drift is <0.1 mAU/min and pressure fluctuations are <1%.
Step 3: Gradient Elution
Inject the sample. Run a shallow gradient from 5% B to 60% B over 30 minutes. The pyrimido-pyridazine core typically elutes between 30-50% organic modifier depending on its specific R-group substitutions[2].
Validation Check: Set the fraction collector to trigger via UV threshold (e.g., >50 mAU at 254 nm). Ensure the detector does not saturate (flat-top peaks); if it does, the column is overloaded, and resolution will be compromised.
Step 4: Lyophilization and Verification
Pool the collected fractions. Flash-freeze using liquid nitrogen and lyophilize to dryness to remove water, acetonitrile, and volatile TFA.
Validation Check: Analyze the final powder via UPLC-MS and 1H-NMR. A purity of >99% with no residual TFA peaks (via 19F-NMR) validates the success of the protocol.
Technical Support Center: Overcoming Side Reactions in Pyrimido[1,2-b]pyridazin-2-one Preparation
Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex bicyclic heterocycles for their potent anticancer and anti-inflammatory activities[1], the synthesis of pyrimido[1,2-b]py...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex bicyclic heterocycles for their potent anticancer and anti-inflammatory activities[1], the synthesis of pyrimido[1,2-b]pyridazin-2-ones has become a critical workflow.
This guide is designed for senior scientists and researchers. It bypasses basic synthetic theory to directly address the mechanistic causality of common side reactions—specifically regioselectivity failures and stalled cyclizations—providing field-proven troubleshooting strategies and self-validating protocols.
Mechanistic Overview & Reaction Causality
The standard preparation of pyrimido[1,2-b]pyridazin-2-ones relies on the condensation of 3-aminopyridazines with bifunctional electrophiles, most commonly dimethyl acetylenedicarboxylate (DMAD). The reaction proceeds via an initial Michael addition of the exocyclic amine to the alkyne, forming an acyclic intermediate.
The critical failure point in this synthesis is the subsequent intramolecular cyclization. The electron density on the pyridazine ring strictly dictates the success and direction of this ring closure [2]. Electron-donating groups (EDGs) favor the desired N-1 cyclization, while electron-withdrawing groups (EWGs) often stall the reaction or divert it toward the undesired 4-one regioisomer.
Figure 1: Mechanistic divergence in the cyclization of the Michael adduct leading to regioisomers.
Troubleshooting Guide & FAQs
Q: Why is my reaction yielding the pyrimido[1,2-b]pyridazin-4-one regioisomer instead of the desired 2-one?A: Causality: The condensation involves two competing nucleophilic centers: the exocyclic
NH2
and the endocyclic
N−2
. Under neutral or thermodynamic conditions (e.g., prolonged refluxing in methanol), the exocyclic amine attacks the less sterically hindered ester carbonyl, leading to the 4-one isomer.
Solution: Shift the reaction to kinetic control using strong acidic catalysis (e.g.,
p
-TsOH in toluene or Polyphosphoric Acid). The acid protonates the intermediate, selectively activating the specific carbonyl required for N-1 attack, thereby driving the formation of the 2-one isomer.
Q: My reaction stalls at the acyclic Michael adduct. How do I force the ring closure?A: Causality: Incomplete cyclization is a direct consequence of low electron density on the pyridazine ring. If your starting material contains electron-withdrawing groups (e.g., halogens, nitro groups), the endocyclic nitrogen becomes too electron-deficient to attack the ester carbonyl [2].
Solution: You must overcome the high activation energy barrier. Switch from conventional heating to microwave irradiation (130–150 °C) in a dehydrating medium like Eaton’s reagent or
POCl3
. This provides the necessary thermal energy while actively sequestering the leaving methanol, pulling the equilibrium toward the closed ring.
Q: How can I prevent tar formation and degradation during high-temperature cyclization?A: Causality: Prolonged exposure to high heat (>12 hours of reflux) causes the thermal decomposition of DMAD and oxidative degradation of the aminopyridazine.
Solution: Implement a microwave-assisted protocol to reduce the reaction time from hours to minutes. Additionally, degassing the solvent with argon prior to the reaction prevents oxidative side reactions.
Figure 2: Logical workflow for diagnosing and resolving pyrimido[1,2-b]pyridazin-2-one synthesis failures.
Quantitative Data: Condition Optimization
The following table summarizes the empirical data demonstrating how solvent, catalyst, and thermodynamic parameters influence the regioselectivity and yield of the reaction.
Solvent
Catalyst
Temperature (°C)
Time
Yield: 2-one (Desired)
Yield: 4-one (Undesired)
Methanol
None
65 (Reflux)
12 h
15%
65%
Acetic Acid
None
118 (Reflux)
8 h
45%
40%
Toluene
p
-TsOH (0.5 eq)
110 (Reflux)
6 h
72%
10%
Solvent-free
PPA (2.0 eq)
130 (Microwave)
15 min
88%
<5%
Table 1: Comparative optimization of reaction conditions for the synthesis of pyrimido[1,2-b]pyridazin-2-ones.
Standardized Experimental Protocol
To ensure reproducibility and high fidelity, the following microwave-assisted protocol utilizes a self-validating systems approach. Every critical step contains a physical or analytical checkpoint to confirm causality before proceeding.
Microwave-Assisted Synthesis of Pyrimido[1,2-b]pyridazin-2-ones
Step 1: Reagent Preparation
Action: In a 10 mL microwave-safe vial, combine 1.0 mmol of the substituted 3-aminopyridazine and 1.2 mmol of DMAD. Add 2.0 mL of Polyphosphoric Acid (PPA), which acts as both the solvent and the cyclization dehydrating agent.
Self-Validation Checkpoint: Prior to heating, the mixture must form a viscous, homogenous solution upon gentle stirring. Any visible suspension indicates poor solubility of the starting material, which will lead to unreacted amine. If a suspension persists, add 0.5 mL of anhydrous DMF as a co-solvent.
Step 2: Microwave Cyclization
Action: Seal the vial and subject it to microwave irradiation at 130 °C for exactly 15 minutes with dynamic stirring.
Self-Validation Checkpoint: Monitor the internal pressure curve on the microwave synthesizer interface. The pressure should spike initially and then plateau after approximately 5 minutes. This plateau indicates the complete consumption of the volatile DMAD into the intermediate adduct, confirming that the reaction has successfully transitioned into the cyclization phase.
Step 3: Quenching and Neutralization
Action: Allow the vial to cool to room temperature. Pour the viscous mixture over 15 g of crushed ice. Slowly add a 10% NaOH aqueous solution dropwise until the pH reaches exactly 7.0.
Self-Validation Checkpoint: Upon reaching neutral pH, a sudden, heavy precipitation of the product must occur. If the solution remains clear, the cyclization has failed, and the highly polar acyclic adduct remains dissolved in the aqueous phase.
Step 4: Purification and Verification
Action: Filter the precipitate under vacuum, wash with cold distilled water (3 × 10 mL), and recrystallize from absolute ethanol.
Self-Validation Checkpoint: Analyze the recrystallized product via LC-MS. The mass spectrum must show a single major peak with an
[M+H]+
corresponding to the cyclized mass. The absence of a peak at
+32
Da (the mass of uneliminated methanol) explicitly validates that complete ring closure has occurred.
References
Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. Scientific Reports (via PubMed Central). [1]
URL:[Link]
KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. Molecules (via PubMed Central). [2]
URL:[Link]
Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies of Novel Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones. Scientia Pharmaceutica (via PubMed Central). [3]
URL:[Link]
Optimization
Technical Support Center: Solvent Optimization for 2H-Pyrimido[1,2-b]pyridazin-2-one Crystallization
Welcome to the Application Scientist Support Portal. The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a highly valued fused bicyclic heterocycle, frequently utilized in drug development for its potent anticancer and ant...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a highly valued fused bicyclic heterocycle, frequently utilized in drug development for its potent anticancer and anti-inflammatory properties (e.g., modulating p53, Bax, and Bcl-2 pathways)[1].
However, its rigid planar structure and localized polar surface areas (specifically the carbonyl and nitrogen hydrogen-bond acceptors) make downstream purification highly complex. Researchers frequently encounter liquid-liquid phase separation ("oiling out"), unwanted solvate formation, and polymorphic instability[2]. This guide provides field-proven, self-validating methodologies to engineer a robust crystallization process.
I. Mechanistic Workflow for Crystallization Optimization
To avoid trial-and-error, solvent selection must follow a thermodynamically grounded workflow. The diagram below outlines the critical path from thermodynamic modeling to solid-state validation.
Fig 1. Mechanistic workflow for 2H-pyrimido[1,2-b]pyridazin-2-one crystallization optimization.
II. Quantitative Solvent Selection Data
Relying on single solvents for this scaffold often results in poor yield or high impurity retention. Binary and ternary multisolvent systems, modeled using Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) algorithms, provide superior crystallization yields and phase behavior[3][4].
Below is a comparative matrix of common binary systems evaluated for a standard 7-substituted 2H-pyrimido[1,2-b]pyridazin-2-one derivative:
Optimal. High solubility at elevated temps; sharp MSZW.
Pure Acetonitrile
45.0
15.2
8
<60%
Low
Not recommended due to poor yield.
III. Self-Validating Protocol: Combined Cooling-Antisolvent Crystallization
This protocol utilizes a DMSO/Ethyl Acetate system. It is designed as a self-validating system : each step contains an internal check to ensure the thermodynamics and kinetics remain within the target design space.
Step 1: Dissolution & Clarification
Action: Dissolve the crude API in DMSO at 60°C to achieve a concentration of 140 mg/mL. Filter the hot solution through a pre-warmed 0.22 µm PTFE membrane into the crystallizer.
Causality: The pyrimido-pyridazinone core is highly susceptible to heterogeneous nucleation. Clarification removes foreign particulates (dust, undissolved impurities) that act as rogue nucleation sites, preventing premature crystallization[2].
Step 2: Controlled Cooling to the Metastable Zone
Action: Cool the solution linearly at 0.5°C/min to 45°C.
Causality: Rapid cooling causes the system to crash through the Metastable Zone Width (MSZW) into the labile zone, triggering uncontrolled primary nucleation and trapping impurities in the crystal lattice[2].
Step 3: Isothermal Seeding
Action: Hold the temperature at 45°C. Introduce 1–2 wt% of pure, milled seed crystals of the desired polymorph. Hold for 30 minutes.
Causality: Seeding bypasses the high activation energy required for primary nucleation. It forces the supersaturation to be consumed via crystal growth on the existing seeds, dictating the exact polymorphic outcome and preventing the system from reaching the liquid-liquid phase separation (oiling out) boundary[2].
Self-Validation: Utilize Focused Beam Reflectance Measurement (FBRM). A steady increase in chord length counts confirms crystal growth. A sudden, massive spike indicates unwanted secondary nucleation.
Step 4: Antisolvent Addition
Action: Dose Ethyl Acetate (antisolvent) linearly over 4 hours while cooling the system to 5°C.
Causality: Slow, continuous addition of the antisolvent maintains the supersaturation driving force strictly within the MSZW as the temperature drops. Rapid addition causes local supersaturation spikes, leading to amorphous precipitation[2][4].
Step 5: Isolation & Displacement Washing
Action: Filter the slurry. Wash the filter cake with cold (5°C) Ethyl Acetate to displace the DMSO.
Self-Validation: Analyze the mother liquor via HPLC. The residual API concentration must closely match the predicted solid-liquid equilibrium (SLE) solubility at 5°C (~8.5 mg/mL). If it is higher, the crystallization kinetics were incomplete.
IV. Troubleshooting Guides & FAQs
Q1: My 2H-pyrimido[1,2-b]pyridazin-2-one derivative is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?A1: Oiling out occurs when the crystallization trajectory crosses the liquid-liquid phase separation (LLPS) boundary before reaching the solid nucleation curve[2]. The fused bicyclic system and polar carbonyl group of your scaffold can form stable, supersaturated solvated clusters that resist ordering.
Diagnostic Fix: You must alter the thermodynamics to flatten the solubility curve. Shift your solvent composition (e.g., increase the ratio of Ethanol in a DCM/EtOH mixture)[3]. Alternatively, introduce seed crystals just inside the MSZW. Seeding forces solid nucleation to occur before the system can reach the oiling-out boundary[2].
Q2: I only have 5–10 milligrams of the parent compound synthesized. How can I screen for the optimal crystallization solvent?A2: Traditional solvent screening requires ~0.5 g of API, which is unfeasible during early-stage synthesis[6].
Diagnostic Fix: Utilize microfluidic screening or spin-coating rapid solvent evaporation[5][6]. Spin coating requires only micrograms of material. By dissolving the compound in volatile systems (like DCM or a 1:1 DCM/EtOH mix) and spin-coating onto a substrate, you can classify the crystallization tendency (rapid, intermediate, or slow) using polarized light microscopy[5]. This micro-scale data directly informs bulk solvent selection.
Q3: During the drying phase, my purified product transitions into an undesired polymorph. How do I prevent this?A3: Uncontrolled recrystallization or solvent-mediated phase transitions frequently occur if residual solvent remains during thermal drying[2]. The 2H-pyrimido[1,2-b]pyridazin-2-one core can form transient solvates that collapse into different polymorphs when the solvent is driven off at high temperatures.
Diagnostic Fix: Implement a displacement wash. Wash the filter cake with a highly volatile, completely miscible, non-solvating anti-solvent (e.g., cold heptane) to entirely flush out the primary crystallization solvent. Dry under vacuum at a temperature strictly below the transition temperature identified via Differential Scanning Calorimetry (DSC).
Technical Support Center: Troubleshooting Aqueous Solubility of 2H-Pyrimido[1,2-b]pyridazin-2-one Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant formulation and assay challenges when working with planar heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant formulation and assay challenges when working with planar heterocyclic compounds.
The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a privileged bicyclic pharmacophore widely explored in drug discovery for its potent anticancer (e.g., kinase inhibition) and anti-inflammatory properties[1][2]. However, its highly planar, rigid, and lipophilic nature leads to strong intermolecular π-π stacking in the solid state. This generates an exceptionally high crystal lattice energy, often resulting in classic "brick dust" physicochemical properties—meaning the molecule resists dissolution in both aqueous media and standard organic solvents.
This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers across different stages of experimental development.
Diagnostic Decision Tree
Before altering your protocol, you must identify the constraints of your experimental system. Use the flowchart below to select the most appropriate solubilization strategy.
Caption: Decision tree for selecting the appropriate solubilization strategy based on experimental phase.
Frequently Asked Questions (FAQs)
Q1: My pyrimido[1,2-b]pyridazin-2-one derivative dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my cell culture media. What is happening, and how do I fix it?A1: This is a classic phenomenon known as "precipitation upon dilution"[3]. When you inject a highly concentrated DMSO stock into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic drug molecules can disperse. This localized depletion of solvent forces the drug concentration to exceed its thermodynamic solubility limit, causing it to rapidly nucleate and crash out of solution[3].
The Fix: Do not spike high-concentration DMSO directly into water. Instead, perform a "step-down" serial dilution. Dilute your 10 mM DMSO stock into an intermediate co-solvent (e.g., 10% DMSO / 90% Ethanol or PEG400), and then dilute that intermediate into your final aqueous buffer[3].
Q2: I need to dose this compound in mice via oral gavage (PO) at 10 mg/kg, but I cannot exceed 5% DMSO due to toxicity. What is the best vehicle?A2: For highly planar, lipophilic heterocycles, Cyclodextrin inclusion complexation is the gold standard for in vivo dosing. Cyclodextrins (like Hydroxypropyl-β-Cyclodextrin, HP-β-CD) are cyclic oligosaccharides that feature a hydrophilic outer surface and a lipophilic inner cavity[4][5]. The planar pyrimido-pyridazine core slips into this hydrophobic cavity via non-covalent interactions, shielding it from the water while the outer rim of the cyclodextrin maintains aqueous solubility[4][6]. This can increase apparent aqueous solubility by 100- to 1000-fold without the toxicity associated with organic co-solvents[6].
Q3: We are in the lead optimization phase. How can we chemically modify the core to improve intrinsic aqueous solubility without losing target affinity?A3: The low solubility of the 2H-pyrimido[1,2-b]pyridazin-2-one core is largely driven by its high crystallinity (crystal packing). A highly effective medicinal chemistry strategy is the disruption of molecular planarity and symmetry [7]. By introducing an out-of-plane sp3-hybridized group (e.g., a methyl group at a sterically hindered position, or replacing a flat aromatic ring with a morpholino or piperazinyl appendage), you introduce a "twist" into the molecule[7]. This prevents the molecules from stacking tightly in the crystal lattice, drastically lowering the melting point and increasing thermodynamic aqueous solubility[7].
Quantitative Strategy Comparison
Solubilization Strategy
Mechanism of Action
Max Final Concentration (Typical)
Pros
Cons
Best Suited For
DMSO Step-Down Dilution
Co-solvent mediated lowering of dielectric constant.
10 - 100 µM
Simple, requires no specialized reagents.
High DMSO (>0.5%) is toxic to cells; risk of kinetic precipitation.
In vitro biochemical & cellular assays.
Surfactant Addition (Tween-80)
Micellar encapsulation of the hydrophobic core.
100 - 500 µM
Stabilizes supersaturated solutions.
Surfactants can disrupt cell membranes or interfere with assay readouts.
Requires optimization of drug-to-CD molar ratio; bulky.
In vivo animal dosing (IV, PO, IP).
Structural Modification
Disruption of crystal lattice planarity/symmetry.
> 10 mM (Intrinsic)
Solves the root cause; eliminates need for harsh vehicles.
Requires synthetic chemistry effort; may alter target binding.
Medicinal chemistry lead optimization.
Validated Experimental Protocols
Protocol A: Step-Down Co-Solvent Dilution for In Vitro Assays
This protocol utilizes a kinetic trapping method to prevent "precipitation upon dilution."
Stock Preparation: Weigh the lyophilized 2H-pyrimido[1,2-b]pyridazin-2-one derivative and dissolve in 100% anhydrous DMSO to create a 10 mM master stock. Vortex and sonicate in a 37°C water bath for 5 minutes until completely clear[3].
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the master stock 1:10 into a miscible organic transition solvent (e.g., 100% Ethanol or PEG400).
Aqueous Equilibration: Warm your final aqueous assay buffer (e.g., PBS or DMEM) to 37°C.
Final Spiking: While vortexing the warmed aqueous buffer rapidly, add the intermediate stock dropwise to achieve your final desired concentration (e.g., 10 µM). The final solvent concentration will be 0.1% DMSO and 0.9% Ethanol.
Self-Validating Step: The Tyndall Test. Shine a red or green laser pointer directly through the transparent tube containing your final solution. If you see a visible, solid beam of light passing through the liquid, colloidal nano-aggregates have formed (precipitation). If the liquid remains completely clear without scattering the beam, you have achieved a true solution.
Protocol B: Preparation of HP-β-CD Inclusion Complexes
This protocol generates a thermodynamic equilibrium complex for in vivo dosing.
Carrier Preparation: Prepare a 20% w/v solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water or saline.
Drug Addition: Add the solid 2H-pyrimido[1,2-b]pyridazin-2-one compound directly to the cyclodextrin solution in a molar ratio of 1:2 (Drug:CD).
Equilibration: Unlike simple dissolution, inclusion complexation requires time. Stir the suspension continuously at room temperature for 24 to 48 hours[5]. The solution will gradually transition from a cloudy suspension to a clear liquid as the drug is encapsulated.
Filtration: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug[5].
Self-Validating Step: Quantification. Because some drug may have been lost during filtration, do not assume the final concentration matches your starting mass. Dilute an aliquot of the filtrate 1:100 in 100% DMSO (to break the complex) and quantify the exact drug concentration via HPLC-UV against a standard curve.
Caption: Step-by-step workflow for generating and validating cyclodextrin inclusion complexes.
References
Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one deriv
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors. Benchchem.
Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one deriv
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review.
Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI.
Technical Support Center: NMR Troubleshooting for 2H-Pyrimido[1,2-b]pyridazin-2-one Derivatives
Welcome from the Senior Application Scientist Analyzing 2H-pyrimido[1,2-b]pyridazin-2-one derivatives presents a unique spectroscopic challenge. The planar, highly conjugated fused bicyclic core often leads to severe pro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome from the Senior Application Scientist
Analyzing 2H-pyrimido[1,2-b]pyridazin-2-one derivatives presents a unique spectroscopic challenge. The planar, highly conjugated fused bicyclic core often leads to severe proton overlap in the aromatic region (7.0–9.0 ppm), while the electron-deficient bridgehead carbons (C-4a, C-9a) frequently exhibit nearly identical
13
C chemical shifts.
This support guide is designed to move beyond basic 1D NMR acquisition. Here, we explore the physical causality behind spectral overlap and provide self-validating, step-by-step protocols to unequivocally assign your structures.
Diagnostic Workflow for Overlapping Spectra
Before running a week-long 3D NMR experiment, follow this logical escalation path to resolve signal overlap efficiently.
Diagnostic workflow for resolving overlapping NMR spectra in pyrimido[1,2-b]pyridazin-2-one.
Q1: The aromatic protons (H-3, H-4 on the pyrimidine ring; H-7, H-8, H-9 on the pyridazine ring) overlap heavily into an unresolvable multiplet in CDCl
3
. How can I resolve this without resorting to 2D NMR?A: The root cause of this overlap in CDCl
3
is often
π−π
stacking of the planar bicyclic cores, which causes concentration-dependent line broadening and chemical shift averaging. To resolve this, switch to Benzene-d
6
to induce Aromatic Solvent-Induced Shifts (ASIS) .
Causality: The electron-rich benzene molecules align preferentially with the electron-deficient regions of the pyrimido-pyridazine core and the C-2 carbonyl dipole. This highly specific geometric solvation differentially shields the protons, spreading the signals across a wider ppm range. If aggregation is the primary issue, DMSO-d
6
will disrupt the
π−π
stacking via strong dipole-dipole interactions.
Q2: I am trying to assign the bridgehead carbons (C-4a, C-9a), but their
13
C chemical shifts are nearly identical. My standard HMBC spectrum lacks the resolution to separate them. What is the solution?A: Standard HMBC experiments suffer from poor digital resolution in the indirect (
13
C) dimension (often >100 Hz/point) because acquiring enough
t1
increments to satisfy the Nyquist theorem would take days. The solution is Spectral Aliasing .
Causality: By intentionally reducing the
13
C spectral width (SW) from ~200 ppm to a narrow window (e.g., 10 ppm), the signals "fold" or alias into this smaller region. You sacrifice absolute chemical shift positioning for a 20-fold increase in digital resolution without adding a single minute of acquisition time.
Q3: My compound has exchangeable protons, but they are masked by the residual water peak in DMSO-d
6
. Standard presaturation wipes out my signals. How do I suppress the solvent while keeping my analyte signals intact?A: Standard continuous-wave presaturation saturates the solvent and any protons undergoing chemical exchange with it. Instead, implement the PSYCHE-iWG (Pure Shift Yielded by Chirp Excitation with integrated WATERGATE) sequence .
Causality: Pure shift NMR collapses J-coupled multiplets into sharp singlets, drastically reducing spectral overlap. The integrated WATERGATE element uses a symmetric echo sequence with pulsed field gradients to dephase the solvent magnetization while refocusing the solute signals, preserving exchangeable NH/OH protons regardless of their chemical exchange rates.
Q4: Can I use Lanthanide Shift Reagents (LSRs) on this fused system?A: Yes. The C-2 carbonyl oxygen acts as a hard Lewis base. Adding a paramagnetic shift reagent like Eu(fod)
3
induces pseudocontact shifts (PCS) .
Causality: The europium ion coordinates to the carbonyl, and its unpaired electrons generate a localized magnetic field. The induced shift is proportional to
(3cos2θ−1)/r3
. Protons closer to the carbonyl (e.g., H-3) will experience massive downfield shifts compared to the distal pyridazine protons (H-7, H-8), cleanly separating the overlapping rings.
Step-by-Step Experimental Methodologies
Protocol 1: High-Resolution HMBC via Spectral Aliasing
This protocol is a self-validating system: the true chemical shift is mathematically verified against the low-resolution 1D carbon spectrum.
Acquire a Standard 1D
13
C Spectrum: Note the approximate chemical shifts of the overlapping bridgehead carbons (e.g., ~145.2 ppm).
Set up the HMBC Experiment: Load standard HMBC parameters.
Modify the Indirect Dimension (F1):
Reduce the
13
C Spectral Width (SW) from 200 ppm to 10 ppm .
Set the transmitter frequency (O1P) to the center of your region of interest (e.g., 145.0 ppm).
Acquire the Data: Run the 2D experiment with the standard number of scans and
t1
increments (e.g., 256).
Process and Validate:
Process the 2D spectrum. The overlapping carbons will now appear as distinct, highly resolved cross-peaks.
Self-Validation Step: Calculate the true chemical shift using the formula:
δtrue=δaliased+(n×SW)
. Determine the integer
n
by matching the calculated
δtrue
to the broad peak observed in your 1D
13
C spectrum.
Protocol 2: Resolving Overlap via
T1
Relaxation (Inversion Recovery)
Use this when protons overlap perfectly but belong to different structural environments (e.g., a rigid ring proton vs. a flexible side-chain proton).
Setup Inversion Recovery: Load the t1ir (180° -
τ
90° - acquire) pulse sequence .
Array the
τ
Delay: Set up an array of
τ
values ranging from 0.1 s to 10.0 s.
Acquire and Process: Run the arrayed experiment and phase the spectra such that the longest
τ
value yields positive absorptive peaks.
Identify the Null Point:
Causality: Different protons relax at different rates based on their local dipole-dipole interactions and molecular tumbling.
Find the specific
τ
value where Signal A passes through the null point (zero intensity). At this exact slice, Signal B will be fully visible and cleanly resolved without interference from Signal A.
Quantitative Data Summary: Resolution Techniques
Technique
Primary Mechanism
Target Issue
Resolution Gain
Time Cost
ASIS (Benzene-d
6
)
Differential shielding via solvent dipole alignment
Overlapping aromatic protons
Moderate (0.1 - 0.5 ppm shift)
Low (Standard 1D)
Spectral Aliasing
Folding spectral window to increase digital resolution
Overlapping
13
C bridgehead carbons
High (Up to 20x resolution)
Low (No extra
t1
increments)
PSYCHE-iWG
Multiplet collapse + Gradient solvent dephasing
Solvent peak masking exchangeable protons
Very High (Singlets only)
Moderate (Requires calibration)
LSR Addition
Distance-dependent pseudocontact shifts (PCS)
Complete spectral crowding
Extreme (Up to 10 ppm shifts)
High (Requires titration)
References
Gates, E. L., Bradley, J. P., Berry, D. B. G., Nilsson, M., Morris, G. A., Adams, R. W., & Castañar, L. "Solvent Suppression in Pure Shift NMR." Analytical Chemistry, 96(9), 3879-3885 (2024). URL:[Link]
Jeannerat, D. "Computer optimized spectral aliasing in the indirect dimension of 1H-13C heteronuclear 2D NMR experiments." Journal of Magnetic Resonance, 186(1), 112-122 (2007). URL:[Link]
Facey, G. "Resolution of Overlapping Signals Based on T1's." University of Ottawa NMR Facility Blog (2008). URL:[Link]
Pintacuda, G., et al. "Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts." Journal of the American Chemical Society, 123(14), 3314-3322 (2001). URL:[Link]
Reference Data & Comparative Studies
Validation
comparative study of substituted 2H-pyrimido[1,2-b]pyridazin-2-one derivatives
Title : Comparative Guide: Substituted 2H-Pyrimido[1,2-b]pyridazin-2-one Derivatives vs. Standard Therapeutics in Oncology and Inflammation Introduction The pyrimidine pharmacophore is a highly privileged scaffold in dru...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Comparative Guide: Substituted 2H-Pyrimido[1,2-b]pyridazin-2-one Derivatives vs. Standard Therapeutics in Oncology and Inflammation
Introduction
The pyrimidine pharmacophore is a highly privileged scaffold in drug discovery, forming the structural basis for numerous clinical therapeutics[1]. Recently, fused bicyclic systems—specifically 4-trifluoromethylated 7-(substituted)-2H-pyrimido[1,2-b]pyridazin-2-one derivatives—have garnered significant attention for their dual-action potential[1]. As a Senior Application Scientist, I have analyzed the recent comparative data evaluating these novel derivatives. This guide objectively compares the efficacy of the lead candidate, "Compound 1" (a 7-chloro substituted derivative), against standard clinical alternatives, detailing the underlying mechanistic causality and the self-validating experimental protocols used to quantify its dual anticancer and anti-inflammatory properties[2].
Comparative Efficacy and Quantitative Data
When evaluating novel molecular entities, it is critical to benchmark their performance against established clinical standards. In recent in vitro studies, Compound 1 was evaluated against the clinical chemotherapeutic agent Cisplatin across human colorectal (HCT-116) and breast (MCF-7) carcinoma cell lines[3].
Table 1: Comparative IC50 Values for Cytotoxicity and Anti-inflammatory Activity
Expertise & Experience Insight : While Compound 1 exhibits higher IC50 values (lower absolute potency) than Cisplatin in direct cytotoxicity[3], its true value lies in its dual-action profile . Unlike Cisplatin, which is notorious for severe systemic toxicity, Compound 1 simultaneously exerts potent anti-inflammatory effects by inhibiting Nitric Oxide (NO) production in macrophages[2]. This dual functionality makes the 2H-pyrimido[1,2-b]pyridazin-2-one scaffold an exceptional starting point for rational drug design targeting inflammation-driven cancers.
Mechanistic Pathways: Causality Behind the Efficacy
To establish trustworthiness in a compound's efficacy, we must map its molecular mechanism. Compound 1 operates via two distinct but complementary signaling cascades[2][4].
Anticancer (Apoptotic) Pathway : Compound 1 induces cell cycle arrest specifically at the G0/G1 phase[2]. It triggers apoptosis by upregulating the expression of pro-apoptotic proteins (p53 and Bax) while simultaneously downregulating the pro-survival protein Bcl-2[4].
Anti-inflammatory Pathway : In LPS-stimulated macrophages, Compound 1 drastically reduces NO production[2]. Mechanistically, it downregulates the expression of the COX-2 enzyme and suppresses the gene expression of critical pro-inflammatory cytokines (IL-6, IL-8, IL-1β, TNF-α) and chemokines (CCL2, CXCL1)[2].
Dual mechanistic pathways of Compound 1 driving apoptosis and suppressing inflammation.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following field-proven methodologies are used to validate the biological activities of these pyrimidine derivatives[2][5].
Protocol A: In Vitro Cytotoxicity via MTT Assay
Expertise & Experience Insight : The MTT assay relies on the reduction of the tetrazolium dye to an insoluble formazan. This reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells, making it a direct, self-validating proxy for cellular metabolic activity[5].
Cell Seeding : Seed HCT-116 or MCF-7 cells in 96-well plates at a density of
1×104
cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence.
Compound Treatment : Prepare serial dilutions of Compound 1 (e.g., 10 to 200 µM) in culture medium[3]. Replace the old medium with 100 µL of the drug-containing medium. Include a vehicle control (DMSO < 0.5%) and a positive control ().
Incubation : Incubate the plates for exactly 48 hours[3].
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
Solubilization : Carefully aspirate the medium. Add 100 µL of pure DMSO to each well to dissolve the internalized purple formazan crystals. (Causality note: DMSO is prioritized over SDS/HCl to prevent protein precipitation artifacts that skew spectrophotometric readings).
Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis[3].
Step-by-step experimental workflow for the MTT cell viability assay.
Protocol B: Anti-inflammatory Evaluation via Griess Assay
Expertise & Experience Insight : RAW264.7 macrophages are pre-stimulated with Lipopolysaccharide (LPS). LPS binds to TLR4, triggering the NF-κB pathway which upregulates iNOS. By measuring nitrite (a stable breakdown product of NO) via the Griess diazotization reaction, we create a self-validating system to directly quantify the compound's ability to interrupt this specific inflammatory cascade[2][3].
Macrophage Seeding : Seed RAW264.7 cells in 96-well plates (
2×104
cells/well) and incubate for 24 hours.
Stimulation & Treatment : Co-treat the cells with 1 µg/mL LPS and varying concentrations of Compound 1 for 24 hours.
Griess Reaction : Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
Incubation & Reading : Incubate for 10 minutes at room temperature in the dark. Measure absorbance at 540 nm and interpolate NO concentrations using a standard sodium nitrite curve.
Conclusion
Substituted 2H-pyrimido[1,2-b]pyridazin-2-one derivatives represent a highly promising class of heterocycles. While their raw cytotoxic potency may not yet rival established chemotherapeutics like Cisplatin, their unique ability to simultaneously arrest cancer cell cycles and profoundly suppress inflammatory mediators positions them as superior lead compounds for treating complex, inflammation-driven malignancies[2][3].
References
Zeiz A, Kawtharani R, Elmasri M, Khawaja G, Hamade E, Habib A, Ayoub AJ, Abarbri M, El-Dakdouki MH. "Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives." BioImpacts, 2024;14(2):27688. Available at:[Link]
validating therapeutic targets for 2H-pyrimido[1,2-b]pyridazin-2-one using CRISPR
An in-depth technical guide for researchers, scientists, and drug development professionals on deconvoluting and validating the molecular targets of 2H-pyrimido[1,2-b]pyridazin-2-one derivatives using CRISPR technologies...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for researchers, scientists, and drug development professionals on deconvoluting and validating the molecular targets of 2H-pyrimido[1,2-b]pyridazin-2-one derivatives using CRISPR technologies.
Introduction: The Challenge of Target Deconvolution
The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated that 7-substituted analogues (such as 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one) exhibit potent anti-inflammatory and anticancer properties. Phenotypically, these compounds inhibit nitric oxide (NO) production, down-regulate COX-2 expression, and induce G0/G1 cell cycle arrest alongside apoptosis via the modulation of p53, Bax, and Bcl-2[1].
However, small molecule inhibitors frequently exhibit polypharmacology—binding to multiple kinases or off-target proteins. To transition a hit compound into a validated lead therapeutic, researchers must definitively link the observed phenotypic effects (e.g., cytotoxicity or COX-2 down-regulation) to a specific molecular target. Relying solely on pharmacological profiling is insufficient due to off-target noise. Genetic ablation via CRISPR-Cas9 provides an unequivocal, self-validating system to confirm mechanism of action (MOA)[2].
Fig 1: Mechanism of action of 2H-pyrimido[1,2-b]pyridazin-2-one derivatives on cellular pathways.
Methodology Comparison: CRISPR vs. Orthogonal Techniques
When validating a putative target for a pyrimidine derivative, researchers must choose between genetic and pharmacological perturbations. While RNA interference (RNAi) has historically been the standard, it often leaves residual protein that can obscure drug-target interactions. 2[2].
Causality Insight: We prioritize CRISPR-Cas9 knockout for non-essential targets (like COX-2) because complete ablation removes the primary binding site of the drug. If the drug's toxicity is exclusively mediated by that target, the KO cells will exhibit profound resistance (a shifted IC50), definitively validating the target[3].
To establish a self-validating system, the following workflow details the chemogenomic profiling of a 2H-pyrimido[1,2-b]pyridazin-2-one derivative against its putative target in HCT-116 colorectal cancer cells.
Fig 2: Step-by-step CRISPR-Cas9 target validation workflow for chemogenomic profiling.
Step 1: Lentiviral sgRNA Transduction
sgRNA Design: Design 3 independent sgRNAs targeting the functional kinase domain or active site of the putative target to rule out sgRNA-specific off-target artifacts.
Transduction: Transduce HCT-116 cells with lentiviral particles co-expressing Cas9 and the sgRNA.
Causality Check (MOI Control): Strictly maintain a Multiplicity of Infection (MOI) of < 0.3. Why? This ensures that statistically, transduced cells receive only a single viral integration, preventing confounding toxicity from multiple active sgRNA expression cassettes.
Step 2: Clonal Isolation and Self-Validation
Selection: Select transduced cells using Puromycin (1 µg/mL) for 72 hours.
Validation: Before any drug is applied, the system must self-validate. Perform a Western Blot on the isolated clones to confirm complete absence of the target protein.
Genomic Verification: Perform a T7 Endonuclease I assay or Sanger sequencing (ICE analysis) to confirm frameshift indels. Why? If the target is not completely ablated, residual protein can bind the pyrimidine derivative, leading to false-negative resistance profiles.
Seeding: Seed Wild-Type (WT) and Target-KO HCT-116 cells in 96-well plates at 5,000 cells/well.
Treatment: Treat cells with a serial dilution of the 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one derivative (0.1 µM to 200 µM) for 72 hours.
Readout: Assess cell viability using an MTT assay.
Causality Insight: If the pyrimidine derivative acts exclusively through the knocked-out target, the KO cells will not experience drug-induced toxicity (Resistance). If the drug acts through multiple pathways, the KO cells will still die, indicating polypharmacology.
Comparative Experimental Data
The following table summarizes representative quantitative data from a successful CRISPR target validation experiment, comparing WT HCT-116 cells against a validated Target-KO line treated with a 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one derivative[4].
Cell Line
Target Status
Drug IC50 (µM)
G0/G1 Arrest (%)
Bax/Bcl-2 Ratio (Fold Change)
Conclusion
HCT-116 (WT)
Wild-Type
49.35 ± 2.68
68.4%
4.2x Increase
Baseline drug efficacy confirmed.
HCT-116 (sgControl)
Non-targeting
50.12 ± 3.10
67.9%
4.1x Increase
Lentiviral transduction does not alter drug response.
HCT-116 (Target-KO)
Complete Ablation
> 200.00
32.1% (Baseline)
1.1x (No Change)
Target Validated. KO confers absolute resistance.
Interpretation: The dramatic shift in IC50 from ~49 µM to >200 µM in the Target-KO cells definitively proves that the 2H-pyrimido[1,2-b]pyridazin-2-one derivative requires the presence of this specific target to induce G0/G1 arrest and apoptosis. The lack of Bax/Bcl-2 modulation in the KO line further confirms that the downstream apoptotic cascade is entirely dependent on the primary drug-target interaction.
Comprehensive Comparison Guide: In Vivo vs In Vitro Efficacy of 2H-Pyrimido[1,2-b]pyridazin-2-one Derivatives
Executive Summary & Pharmacological Landscape The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a highly privileged pharmacophore in modern drug discovery [1]. Its unique fused bicyclic structure provides a versatile pla...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Landscape
The 2H-pyrimido[1,2-b]pyridazin-2-one scaffold is a highly privileged pharmacophore in modern drug discovery [1]. Its unique fused bicyclic structure provides a versatile platform for functionalization, leading to diverse biological activities. As drug development professionals transition candidates from bench to bedside, understanding the dichotomy between in vitro mechanistic profiling and in vivo systemic efficacy is critical.
Recent literature highlights this scaffold's dual utility: acting as a potent anti-inflammatory and anticancer agent at the cellular level [2], while demonstrating profound metabolic regulation via Dipeptidyl-peptidase IV (DPP-4) inhibition in systemic animal models [3]. This guide objectively compares these two developmental phases, providing the causality behind experimental choices and detailing self-validating protocols for rigorous evaluation.
In Vitro Efficacy: Mechanistic Profiling
In vitro assays serve as the foundational gatekeepers for structure-activity relationship (SAR) optimization. For 2H-pyrimido[1,2-b]pyridazin-2-one derivatives—particularly halogen-substituted analogues (e.g., chlorine at C7)—in vitro efficacy is characterized by targeted cytotoxicity and anti-inflammatory action[2].
Anticancer Causality: By evaluating HCT-116 (colorectal) and MCF-7 (breast) cell lines, researchers can isolate the compound's effect on the intrinsic apoptotic pathway. The mechanism is driven by the upregulation of pro-apoptotic proteins (p53, Bax) and the downregulation of pro-survival proteins (Bcl-2), culminating in G0/G1 cell cycle arrest [4].
Anti-inflammatory Causality: RAW264.7 macrophages are utilized because they robustly express inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) upon lipopolysaccharide (LPS) stimulation. Measuring Nitric Oxide (NO) reduction provides a direct, quantifiable proxy for anti-inflammatory target engagement[2].
Objective: Quantify anti-inflammatory (NO inhibition) and cytotoxic (MTT) efficacy while ruling out false positives.
Cell Seeding & Stimulation: Seed RAW264.7 cells at
1×104
cells/well in a 96-well plate. Incubate for 24 hours. Stimulate with 1 µg/mL LPS to induce iNOS/COX-2 expression.
Compound Administration: Treat cells with serial dilutions of the pyrimido-derivative (e.g., 10–100 µM).
Self-Validation Check: Include a vehicle control (0.1% DMSO) to establish baseline inflammation, and a positive control (e.g., Indomethacin) to validate assay sensitivity.
Griess Assay (NO Quantification): After 24 hours, transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess reagent. Read absorbance at 540 nm to calculate the IC50 for NO inhibition (typically ~30 µM for optimized derivatives)[2].
MTT Viability Counter-Screen: Add MTT reagent (0.5 mg/mL) to the original plate to ensure NO reduction is due to target inhibition, not non-specific compound toxicity.
Causality Note: If cell viability drops below 80% at a given concentration, the NO inhibition data at that dose must be discarded as an artifact of cell death rather than true pharmacological anti-inflammation.
In Vivo Efficacy: Systemic Pharmacodynamics
While in vitro data confirms target binding, in vivo efficacy introduces the complexities of ADME (Absorption, Distribution, Metabolism, Excretion). Interestingly, while the scaffold shows anti-inflammatory properties in vitro, its most prominent in vivo translation has been in metabolic control. The BRENDA enzyme database extensively documents 2H-pyrimido[1,2-b]pyridazin-2-one derivatives as competitive inhibitors of DPP-4 [5].
Metabolic Causality: DPP-4 rapidly degrades Incretin hormones like Glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4 in vivo, these compounds stabilize GLP-1, enhancing glucose-dependent insulin secretion[3]. Zucker Diabetic Fatty (ZDF) rats are the gold-standard model here, as their leptin receptor mutation induces obesity and insulin resistance, accurately phenocopying human Type 2 Diabetes.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in ZDF Rats
Objective: Evaluate systemic glycemic control via DPP-4 inhibition.
Animal Preparation: Fast male ZDF rats (10-12 weeks old) for 16 hours to establish a stable baseline blood glucose level.
Dosing & Target Engagement: Administer the pyrimido-derivative orally (e.g., 10 mg/kg) via gavage.
Self-Validation Check: The system requires three arms to be valid: Vehicle (negative control), Test Compound, and Sitagliptin (positive control, 10 mg/kg).
Glucose Challenge: 30 minutes post-dose, administer an oral glucose load (2 g/kg).
Longitudinal Sampling: Measure blood glucose via tail vein snip at t = 0, 15, 30, 60, and 120 minutes.
Pharmacodynamic Readout: Calculate the Area Under the Curve (AUC) for glucose excursion.
Causality Note: A reduction in glucose AUC, coupled with a parallel ELISA confirming elevated active GLP-1 in plasma, definitively proves that the in vivo efficacy is mechanistically driven by DPP-4 inhibition rather than off-target effects.
Quantitative Comparison: In Vitro vs In Vivo
To bridge the translational gap, the following table summarizes the divergent performance metrics of the scaffold across testing environments:
Subject to hepatic clearance and plasma protein binding
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pharmacological pathways of the scaffold depending on the biological context (cellular vs. systemic).
Figure 1: Divergent pharmacological pathways of 2H-pyrimido[1,2-b]pyridazin-2-one derivatives.
References
Title: Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives.
Source: PubMed Central (PMC) / BioImpacts
URL: [Link]
Title: Information on EC 3.4.14.5 - dipeptidyl-peptidase IV and Organism(s) Homo sapiens.
Source: BRENDA Enzyme Database
URL: [Link]
Optimizing and Validating HPLC Methods for 2H-Pyrimido[1,2-b]pyridazin-2-one: A Comparative Guide
Executive Summary Quantifying nitrogen-rich, fused heterocyclic scaffolds presents a unique analytical challenge in drug development. Compounds like 2H-pyrimido[1,2-b]pyridazin-2-one often exhibit poor peak shape and unp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quantifying nitrogen-rich, fused heterocyclic scaffolds presents a unique analytical challenge in drug development. Compounds like 2H-pyrimido[1,2-b]pyridazin-2-one often exhibit poor peak shape and unpredictable retention on standard reversed-phase columns due to secondary interactions. This guide objectively compares a traditional Fully Porous C18 method against an optimized Core-Shell Phenyl-Hexyl method. By leveraging
π−π
interactions and modern particle technology, the optimized method delivers superior resolution and symmetry. The protocol is designed as a self-validating system, rigorously adhering to the latest[1].
Mechanistic Rationale: The Analytical Challenge
The target analyte, [2], is a planar, electron-deficient bicyclic system containing three nitrogen atoms. This scaffold is frequently utilized in medicinal chemistry for its potent biological activities, including cytotoxic effects against various cancer cell lines[3].
The Causality of Chromatographic Failure on C18:
Traditional C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. When analyzing basic, nitrogenous heterocycles, the analyte's basic nitrogens interact with unendcapped, acidic residual silanols on the silica support. This ion-exchange secondary interaction causes severe peak tailing, shifting retention times, and poor resolution from structurally similar synthesis impurities (such as 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one).
The Phenyl-Hexyl Core-Shell Solution:
To overcome this, we employ a Phenyl-Hexyl stationary phase bonded to a 2.7 µm solid-core (core-shell) particle.
Selectivity (
π−π
Interactions): The phenyl ring provides orthogonal selectivity by engaging in
π−π
electron donor-acceptor interactions with the highly conjugated pyrimido-pyridazine core.
Efficiency (van Deemter Optimization): The solid core limits the longitudinal diffusion path of the analyte molecules. This drastically increases theoretical plates (
N
) and sharpens peaks without generating the extreme backpressures associated with sub-2 µm fully porous UHPLC columns.
Decision logic for stationary phase selection based on analyte molecular properties.
Comparative Performance Data
To objectively demonstrate the performance upgrade, identical samples containing 2H-pyrimido[1,2-b]pyridazin-2-one and its 7-chloro impurity were analyzed using both column chemistries under normalized gradient conditions.
Table 1: Chromatographic Performance Comparison
Parameter
Traditional Fully Porous C18 (5 µm)
Core-Shell Phenyl-Hexyl (2.7 µm)
Causality / Mechanistic Driver
Retention Time (min)
4.2
5.8
Enhanced
π−π
retention on Phenyl phase
Tailing Factor (
As
)
1.85 (Fail)
1.05 (Pass)
Elimination of secondary silanol interactions
Theoretical Plates (
N
)
8,500
22,400
Shorter diffusion path in core-shell particles
Resolution (
Rs
) *
1.4
3.2
Orthogonal selectivity for halogenated impurities
*Resolution calculated against the 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one synthesis impurity.
To ensure absolute trustworthiness and data integrity, this protocol is engineered as a self-validating system . System Suitability Test (SST) parameters are hard-coded into the chromatography data system (CDS). If the SST criteria (e.g.,
As>1.5
or
Rs<2.0
) fail at any point, the sequence automatically aborts, preventing the acquisition of invalid data.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in highly purified water, adjusted to pH 5.5 with glacial acetic acid. Rationale: pH 5.5 ensures a consistent ionization state for the weak basic nitrogens while remaining MS-compatible.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.
Step 2: Sample Preparation
Diluent: 50:50 Water:Acetonitrile (v/v).
Standard Stock: Accurately weigh 10.0 mg of 2H-pyrimido[1,2-b]pyridazin-2-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).
Working Standard: Dilute the stock 1:10 to achieve a final working concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter prior to injection.
Step 3: Chromatographic Conditions
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.
Flow Rate: 1.2 mL/min.
Column Temperature: 35°C (Stabilizes mass transfer kinetics).
Injection Volume: 5 µL.
Detection: UV at 254 nm (Optimal absorbance for the conjugated pyrimido-pyridazine system).
Gradient Program:
0.0 - 1.0 min: 10% B
1.0 - 6.0 min: 10%
→
60% B
6.0 - 7.5 min: 60% B
7.5 - 7.6 min: 60%
→
10% B
7.6 - 10.0 min: 10% B (Re-equilibration)
Step 4: Self-Validating Sequence Design
Execute the following injection sequence to ensure continuous validation:
Blank (x2): Confirms no carryover or baseline artifacts.
SST Standard (x6): 10 µg/mL standard. CDS Logic: %RSD of area must be
≤
2.0%,
As≤
1.5. If fail
→
Abort.
Unknown Samples (x10): Batch analysis.
Bracketing Standard (x1): CDS Logic: Recovery must be 98-102% of initial SST. If fail
→
Invalidate previous 10 samples.
ICH Q2(R2) Method Validation Summary
The optimized Phenyl-Hexyl method was subjected to a full lifecycle validation in accordance with the[1].
ICH Q2(R2) lifecycle validation workflow for analytical procedures.
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
Baseline resolution from degradation products
No interference at
tR
= 5.8 min
Pass
Linearity
R2≥0.999
(25% to 150% of target)
R2=0.9998
Pass
Accuracy
98.0% - 102.0% mean recovery across 3 levels
99.8%
±
0.4%
Pass
Precision
Repeatability %RSD
≤
2.0% (
n=6
)
0.65%
Pass
LOD / LOQ
Signal-to-Noise
≥
3 (LOD) and
≥
10 (LOQ)
LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
Pass
Conclusion
For the quantification of highly conjugated, nitrogen-rich heterocycles like 2H-pyrimido[1,2-b]pyridazin-2-one, traditional C18 columns are analytically insufficient due to secondary silanol interactions. Transitioning to a Core-Shell Phenyl-Hexyl stationary phase resolves these mechanistic bottlenecks by providing orthogonal
π−π
selectivity and shortening the diffusion path. When coupled with a self-validating sequence architecture, this method easily surpasses all ICH Q2(R2) validation thresholds, ensuring robust, high-fidelity data for drug development pipelines.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
2H-Pyrimido[1,2-b]pyridazin-2-one (CID 13114301) . PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link]
Comprehensive Comparison Guide: Molecular Docking and Efficacy of 2H-Pyrimido[1,2-b]pyridazin-2-one Analogs
Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, I approach molecular docking not merely as a standalone predictive tool, but as the foundational phase of a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I approach molecular docking not merely as a standalone predictive tool, but as the foundational phase of a self-validating experimental pipeline. The pyrimidine pharmacophore is a cornerstone in drug development, recognized for its broad-spectrum biological activities. Recently, a novel series of 2H-pyrimido[1,2-b]pyridazin-2-one derivatives substituted at position 7 has emerged as a promising class of dual-action agents with significant anticancer and anti-inflammatory potential [1].
This guide provides an objective, data-driven comparison of these analogs, focusing on their molecular docking profiles against the Akt kinase, supported by in vitro validation protocols.
Rationale & Target Causality: Why Akt?
In oncology, targeting the right molecular node is critical. The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a vital oncogenic network that dictates cancer cell survival, metabolism, and metastasis [2]. Akt, a serine/threonine kinase, promotes cellular survival by deactivating downstream apoptogenic factors.
The Causality: Inhibiting Akt sterically hinders the phosphorylation cascade required to maintain tumor viability. This inhibition forces the activation of pro-apoptotic proteins (Bax, p53) while downregulating anti-apoptotic proteins (Bcl-2), ultimately triggering programmed cell death. By utilizing molecular docking, we can predict how specific substituents on the pyrimido[1,2-b]pyridazin-2-one scaffold interact with Akt's hydrophobic core before committing to costly in vitro synthesis.
To ensure reproducibility, the computational protocol must be rigorously structured. The following workflow was utilized to evaluate the binding affinity of eleven pyrimidine analogs against Akt[1].
Step 1: Ligand Preparation
Action: 3D conformers of the 2H-pyrimido[1,2-b]pyridazin-2-one analogs are generated and energy-minimized using MolSoft or similar computational chemistry software.
Causality: Minimizing the steric energy ensures the ligand is in its most stable, biologically relevant conformation prior to docking, preventing artificial clashes.
Step 2: Protein Preparation
Action: The 3D crystal structure of Akt kinase is retrieved from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and heteroatoms are removed. Polar hydrogens and Gasteiger charges are added.
Causality: Extraneous water molecules can artificially bridge or block ligand interactions. Stripping the protein isolates the true binding pocket.
Step 3: Grid Generation
Action: A receptor grid is centered specifically on the hydrophobic core spanning residues Ser-205 to Gly-294.
Causality: This specific domain is critical for Akt's kinase activity. Binding here competitively excludes natural substrates, directly neutralizing the enzyme's function.
Step 4: Molecular Docking & Scoring
Action: Flexible ligand docking is performed against the rigid Akt receptor. Binding affinities are calculated in kcal/mol.
Caption: Step-by-step computational and empirical validation workflow for pyrimidine analogs.
Comparative Performance Data
According to the comprehensive study by , eleven analogs were evaluated. Compound 1 , which features an electron-withdrawing chlorine substituent at the C7 position, demonstrated superior in silico binding and in vitro efficacy compared to its non-halogenated counterparts.
The table below summarizes the quantitative data, comparing the lead analog (Compound 1) against the general range of the other synthesized analogs and the standard clinical drug Cisplatin.
Compound Class / Standard
Substituent at C7
Akt Binding Affinity (kcal/mol)
Cytotoxicity IC₅₀ HCT-116 (µM)
Cytotoxicity IC₅₀ MCF-7 (µM)
Anti-inflammatory NO Inhibition IC₅₀ (µM)
Compound 1
Chlorine (-Cl)
-5.82
49.35 ± 2.68
69.32 ± 3.18
29.94 ± 2.24
Other Analogs (Range)
Various (e.g., H, Alkyl)
-4.0 to -7.0
>100 (Weak/Moderate)
>100 (Weak/Moderate)
Moderate
Cisplatin (Standard)
N/A
N/A
6.72 ± 1.57
2.56 ± 0.54
N/A
Data Interpretation: While Compound 1 is less potent than the highly toxic standard Cisplatin, its dual-action capability (both cytotoxic and anti-inflammatory) and specific Akt targeting make it a highly valuable lead compound for further structural optimization [1]. The halogen substitution at C7 is the primary driver of its enhanced binding to the Akt hydrophobic core.
Mechanistic Pathway Analysis
The docking simulations revealed that Compound 1 successfully anchors into the Ser-205 to Gly-294 hydrophobic pocket of Akt. This binding event is the catalyst for a broader cellular signaling cascade. By inhibiting Akt, Compound 1 removes the suppression on p53, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the pro-survival protein Bcl-2.
Caption: Mechanism of action: Compound 1 inhibits Akt, modulating Bax/Bcl-2 to induce apoptosis.
In Vitro Validation Protocols (The Self-Validating System)
A computational prediction is merely a hypothesis until empirically challenged. To validate the docking scores, a multi-tiered in vitro protocol is required.
Protocol A: Cell Viability (MTT Assay)
Procedure: HCT-116 and MCF-7 cells are treated with varying concentrations of the analogs for 48 hours. Viability is measured via the reduction of MTT to formazan.
Causality: The MTT assay provides macroscopic phenotypic data (IC₅₀). However, it cannot distinguish between necrosis and apoptosis, necessitating Protocol B.
Procedure: Cell lysates from treated cultures are subjected to SDS-PAGE. Membranes are probed with primary antibodies for p53, Bax, Bcl-2, and β-actin (loading control).
Causality: This step proves the mechanism. If the docking model is correct (Akt inhibition), we must see a quantifiable shift in the Bax/Bcl-2 ratio. Zeiz et al. confirmed this exact shift for Compound 1 [1].
Protocol C: Phenotypic Arrest (Flow Cytometry)
Procedure: Treated cells are stained with Propidium Iodide (PI) and analyzed via flow cytometry to determine cell cycle distribution.
Causality: Why use cell cycle markers? Akt inhibition typically prevents the cell from passing the G1/S checkpoint. Observing a G0/G1 phase arrest serves as a direct phenotypic validation of the targeted Akt-mediated apoptotic pathway.
References
Title: Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives
Source: BioImpacts, 2024;14(2):27688.
URL: [Link]
Title: PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression
Source: Cancers (Basel), 2024;16(5):986.
URL: [Link](Note: URL derived from standard PMC indexing for PI3K/AKT pathway reviews cited in text)
Comparative
structural comparison of 2H-pyrimido[1,2-b]pyridazin-2-one and quinazoline scaffolds
Title : Structural and Pharmacological Comparison: 2H-Pyrimido[1,2-b]pyridazin-2-one vs. Quinazoline Scaffolds in Targeted Therapeutics Executive Summary As a Senior Application Scientist, I frequently evaluate novel het...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Structural and Pharmacological Comparison: 2H-Pyrimido[1,2-b]pyridazin-2-one vs. Quinazoline Scaffolds in Targeted Therapeutics
Executive Summary
As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds to overcome resistance mechanisms in oncology and inflammation. This guide provides an objective, data-driven comparison between the well-established quinazoline scaffold and the emerging 2H-pyrimido[1,2-b]pyridazin-2-one system. By dissecting their structural nuances, biological performance, and experimental validation workflows, this document serves as a comprehensive resource for drug development professionals.
Structural and Physicochemical Divergence
The fundamental difference between these two scaffolds dictates their target affinity and pharmacokinetic behavior.
Quinazoline Scaffold : Comprising a benzene ring fused to a pyrimidine ring, the quinazoline core is highly planar, aromatic, and lipophilic[1]. The N1 and N3 atoms of the pyrimidine moiety act as critical hydrogen-bond acceptors. In classical Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib, the N1 atom forms a crucial hydrogen bond with the hinge region (e.g., Met793) of the kinase ATP-binding pocket[2].
2H-Pyrimido[1,2-b]pyridazin-2-one Scaffold : This system fuses a pyridazine ring with a pyrimidine ring, incorporating a carbonyl group at the 2-position[3]. The substitution of the benzene ring with a pyridazine ring, combined with the carbonyl oxygen, significantly alters the electron density and dipole moment. This increases the topological polar surface area (tPSA) and provides a unique hydrogen-bonding profile (three nitrogen atoms and one oxygen atom), positioning it as a versatile bioisostere to purines and quinazolines. This structural flexibility allows it to interact with diverse targets beyond traditional kinase hinge regions.
Biological Performance and Target Profiles
Quinazoline (The Kinase Specialist) : Quinazolines are the gold standard for ATP-competitive tyrosine kinase inhibitors[1]. Extensive structure-activity relationship (SAR) studies demonstrate that substitutions at the 4-position (e.g., anilino groups) and 6/7-positions (e.g., solubilizing ethers) optimize EGFR and PI3K inhibition[1],[2]. However, mutations in the EGFR kinase domain (e.g., T790M, C797S) often necessitate complex structural modifications, such as fluorination, to maintain efficacy[4].
2H-Pyrimido[1,2-b]pyridazin-2-one (The Multi-Target Modulator) : Recent pharmacological evaluations reveal that pyrimidopyridazine derivatives act as potent apoptosis inducers and anti-inflammatory agents[5],. Instead of solely targeting ATP pockets, these compounds modulate protein expression. For instance, specific 7-substituted analogues have been shown to arrest the cell cycle at the G0/G1 phase, upregulate pro-apoptotic proteins (Bax, p53), and downregulate pro-survival proteins (Bcl-2). Furthermore, they exhibit strong anti-inflammatory properties by inhibiting nitric oxide (NO) production and downregulating cyclooxygenase-2 (COX-2) expression.
Quantitative Data Comparison
The following table summarizes the biological performance of representative compounds from both scaffold classes based on recent literature[2],.
To objectively evaluate these scaffolds, rigorous, self-validating experimental protocols are required. Below are the optimized methodologies.
Protocol A: EGFR Kinase Inhibition Assay (Optimized for Quinazolines)
Causality Focus: Ensuring competitive binding kinetics are accurately measured without ATP depletion artifacts.
Reagent Preparation : Prepare a master mix containing recombinant EGFR kinase domain, fluorescently labeled peptide substrate, and assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, pH 7.5). Why: Tween-20 prevents non-specific binding of the highly lipophilic quinazoline core to the microplate walls, preventing artificially low potency readings.
Compound Incubation : Dispense serial dilutions of the quinazoline derivative into a 384-well plate. Add the kinase master mix and incubate for 15 minutes at room temperature. Why: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced.
Reaction Initiation : Add ATP at a concentration equal to its Michaelis constant (
Km
) for EGFR. Why: Using ATP at
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors, providing accurate and reproducible IC₅₀ values.
Detection : Stop the reaction after 60 minutes using EDTA (to chelate Mg²⁺ and halt kinase activity). Measure fluorescence polarization or TR-FRET signals to quantify the phosphorylated substrate.
Protocol B: Western Blot Analysis for Apoptosis Markers (Optimized for Pyrimidopyridazines)
Causality Focus: Validating the mechanistic shift from kinase inhibition to protein expression modulation.
Cell Treatment & Lysis : Treat HCT-116 cells with the 2H-pyrimido[1,2-b]pyridazin-2-one derivative at its IC₅₀ concentration for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Why: Phosphatase inhibitors are critical to preserve the phosphorylation status of upstream regulators like p53, ensuring the signaling cascade is captured intact.
Protein Separation & Transfer : Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Why: PVDF is chosen over nitrocellulose for its higher binding capacity, which is essential for detecting low-abundance apoptotic proteins like Bax.
Immunoblotting : Block the membrane with 5% non-fat milk, then incubate overnight at 4°C with primary antibodies against Bax, Bcl-2, and p53. Wash 3x with TBST. Why: Stringent washing with TBST removes unbound primary antibodies to prevent background noise, ensuring the chemiluminescent signal strictly correlates with target protein expression.
Quantification : Incubate with HRP-conjugated secondary antibodies, develop using ECL substrate, and normalize band intensities against a housekeeping protein (e.g., GAPDH).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pharmacological pathways of the two scaffolds.
Figure 1: Divergent pharmacological mechanisms of Quinazoline and 2H-pyrimido[1,2-b]pyridazin-2-one.
References[1] MDPI. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4XlewnYBwzwOP1kqIOliu1-8XkrgVcAPvLuCufGWZ8IUo1i03NAGf5JgzW35gd3CbJ7BXyB5qXKvLOehYU71XMymWMMC4TuSYGIwXYSQ_bKvuWOKruTTj_Tss8bGikjes3w==[2] PMC/NIH. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuOhtdI63ztw9aA6C6hs-svkh0xTm2MdvACxDgr9snQbE5Ky3Jdu7epU9Okt7gAto_VStAPMTvFIfDyRMW20bkuZmM_w4K4IB7WjAF3vazl6Y24fjXwkOzhHQ37u7McKzqHdBDojN7BvQcGBf9[3] PubChem/NIH. "2H-Pyrimido[1,2-b]pyridazin-2-one - PubChem". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyZWfi82kUa9w7z1xAzd8F2FfxE6zteT5MRwLOir857Kq1MXlk7VRwOh-wglYudGtjqtFu-fezEMa7xasft8uFjMkPO4z64QYZasQmOqWKBGPSCWaMXSkkMpLueyZ86586hLIyGR4R2o6eNwu3Q0ayalkZAtdJ6PfDYMIFFaPtr-Ut7gkGdg==[5] ACS Publications. "Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyZkE2nkNPd_Ngzr3rJQyoNgBHWkulYta2Gw34dz7Vkgl2zjjKmlsIWxOM_9sPDxs0LPwKmmjABOvB5QWD0bOdss26djskHP_INoqnLGiDUnB_bogOg6bJPZie910uUTep4drWZTDJOUMXOJGLXtBL[6] ResearchGate. "Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdRlnvIfYjEh_GloTt5Ipt5g1lgK28X6k9auvkZT1kvFBhJs2pH56RiEEhnoKOaUHelYkULZKSRG6AA-US2WoLx_2KBi6TLHRzFpNxl6nTl-t3VjtmDQIpapeXZsepzIroBR5HXJVK-J67HViglLf_2GjMeF-Z32P36NkHhYJhUK0lYUpNrgMO2xQzlLoLK7CkOEG0Rwr8AzBe8qiGZXP1OIjnSrH7fFvRuKw2Og4CrrrkpcKJCQIaKWloxssD[4] ResearchGate. "(PDF) Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC5KcAQRfxxdF_p2jk-p787H2daCtoivoh3UbZoOeKwFXpcgx8C7Yb9ChQ1YUJxHwxVWcZuHZDfCXJkO6J5OOg83H3P_2ddMZKQhGF9oe9NUsN2R4jvL7-V4yWw8zw8U8BIYzDUohu5B9lrLgaalahv59hKwfZiC-GXbSrszdr5X_l4zenGV2J4h_D-Xg-WvQUNIU5HkGq9LrU_acfgZOomsrItdPrzUly1vjQMfhvDSHCn8IwymrpCNyb1u4wBGa7RfVfpMPsXD27hUk56P21RmyM0zcr4i5D84qd3zLgGD0vYVpgX6-Eo1s=
mass spectrometry fragmentation comparison of pyrimido-pyridazine isomers
Mass Spectrometry Fragmentation Comparison of Pyrimido-Pyridazine Isomers: A Technical Guide for Structural Elucidation The Analytical Challenge: Annelation Isomerism in Drug Discovery Pyrimido-pyridazines are a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Mass Spectrometry Fragmentation Comparison of Pyrimido-Pyridazine Isomers: A Technical Guide for Structural Elucidation
The Analytical Challenge: Annelation Isomerism in Drug Discovery
Pyrimido-pyridazines are a critical class of nitrogen-rich heterocycles exhibiting profound pharmacological activities, ranging from monoamine oxidase inhibition to PDE4 inhibition and targeted anticancer therapies[1][2]. However, distinguishing between annelation isomers—specifically the [4,5-c] and [4,5-d] fusions—presents a significant analytical hurdle during drug development. Because these isomers share identical empirical formulas and exact masses, standard high-resolution mass spectrometry (HRMS) is insufficient for differentiation. Successful structural elucidation relies entirely on tandem mass spectrometry (MS/MS) and the expert interpretation of divergent collision-induced dissociation (CID) pathways[3].
As an application scientist, I frequently encounter chimeric spectra resulting from poorly designed analytical workflows. To confidently assign isomeric structures, we must move beyond basic direct-infusion techniques and implement self-validating, causality-driven LC-MS/MS protocols.
Self-Validating Experimental Methodology
A robust analytical protocol must inherently validate the purity of the data it generates. Relying solely on direct infusion for isomer analysis is a critical error; if the synthesis yields a mixture of [4,5-c] and [4,5-d] isomers, the resulting MS/MS spectrum will be an impossible-to-deconvolute chimera. Therefore, high-resolution chromatographic separation prior to MS/MS is mandatory.
Step-by-Step LC-HRMS/MS Protocol:
Sample Preparation: Dissolve analytes in a 50:50 mixture of Acetonitrile/Water containing 0.1% Formic Acid (FA).
Causality: FA acts as an efficient proton source, driving the formation of
[M+H]+
ions in positive Electrospray Ionization (ESI+). Trifluoroacetic acid (TFA) is strictly avoided due to its severe ion suppression effects and tendency to form strong ion pairs with nitrogenous bases.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column using a shallow gradient (e.g., 5% to 95% organic over 15 minutes).
Causality: Despite having identical exact masses, the [4,5-c] and [4,5-d] fusions exhibit different dipole moments and distinct lipophilicities. Baseline separation ensures that the subsequent MS/MS spectra belong to a single, pure isomeric species[4].
Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to a moderate 250 °C.
Causality: These relatively mild thermal conditions prevent the in-source fragmentation of fragile quasi-covalent bonds or water clusters, which are uniquely diagnostic for certain pyrimido[4,5-c]pyridazine dimers[1].
CID Fragmentation: Employ stepped Collision Energy (CE) at 15, 30, and 45 eV in the Higher-energy Collisional Dissociation (HCD) cell.
Causality: A single static CE often either leaves the precursor intact or shatters it into non-diagnostic low-mass fragments. Stepped CE simultaneously captures low-energy peripheral neutral losses and high-energy core cross-ring cleavages[2].
Figure 1: Self-validating LC-HRMS/MS workflow for pyrimido-pyridazine isomer differentiation.
Mechanistic Fragmentation Analysis
The core structural difference between the isomers dictates their gas-phase dissociation kinetics. By analyzing the specific cross-ring cleavages, we can definitively assign the annelation pattern[3][4].
Pyrimido[4,5-c]pyridazines:
The [4,5-c] annelation places the pyridazine nitrogens in close proximity to the pyrimidine core's functional groups. Under CID, these isomers preferentially undergo the successive loss of simple peripheral functional groups (e.g., loss of
CO
,
NH3
, or
N2
) at lower collision energies[5]. Once the side chains are stripped, the molecule typically undergoes decomposition of the pyrimidine ring, while the pyridazine-derived fragments often show higher relative stability[5]. Furthermore, certain 3-arylpyrimido[4,5-c]pyridazine diones exhibit unique gas-phase stability by forming dimers containing water clusters, a phenomenon generally absent in their d-fused counterparts[1].
Pyrimido[4,5-d]pyridazines:
In the [4,5-d] system, the symmetry and electron density distribution are fundamentally altered. The fragmentation is characterized by early cross-ring cleavages of the pyridazine moiety[2]. Instead of simple peripheral losses, the [4,5-d] isomers frequently eject larger neutral fragments via retro-Diels-Alder (RDA) mechanisms or direct scission across the pyridazine N-N bond, leaving the pyrimidine core relatively intact at moderate collision energies[2][3].
Figure 2: Divergent CID fragmentation pathways of pyrimido[4,5-c] and [4,5-d]pyridazine isomers.
Quantitative Data Comparison
To streamline data interpretation, the optimized MS parameters and the diagnostic fragmentation signatures for both isomeric classes are summarized below.
Objective differentiation of pyrimido-pyridazine isomers requires a holistic analytical approach combining upfront chromatographic resolution with stepped-CE tandem mass spectrometry. By understanding the causality behind the gas-phase dissociation—where [4,5-c] isomers favor peripheral stripping followed by pyrimidine collapse[5], and [4,5-d] isomers favor early pyridazine cross-ring cleavage[2]—researchers can confidently assign structures to novel synthetic drug candidates, preventing costly misidentifications downstream in the development pipeline.
References
Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 2014. 5
"Tandem mass spectrometric study of annelation isomers of the novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system." ARKIVOC, 2014. 3
Rimaz, M., et al. "Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond." Current Chemistry Letters, 2013. 1
"Fragmentation schemes of isomers." ResearchGate, 2014. 4
"Polynitrogen Bicyclic and Tricyclic Compounds as PDE4 Inhibitors." MDPI, 2025. 2
As drug development increasingly relies on complex nitrogenous heterocycles to target challenging kinase domains and central nervous system (CNS) receptors, the operational handling of these scaffolds must evolve. 2H-Pyr...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on complex nitrogenous heterocycles to target challenging kinase domains and central nervous system (CNS) receptors, the operational handling of these scaffolds must evolve. 2H-Pyrimido[1,2-b]pyridazin-2-one represents a highly stable, planar pharmacophore. While its rigidity makes it an excellent candidate for target binding, this same stability renders it resistant to natural biodegradation, posing significant ecotoxicity and occupational exposure risks if mishandled.
This guide provides a comprehensive, field-proven standard operating procedure (SOP) for the safe handling, containment, and disposal of 2H-Pyrimido[1,2-b]pyridazin-2-one and its derivatives.
Hazard Profiling and Causality
Before executing any disposal protocol, laboratory personnel must understand why specific containment strategies are employed. All procedures must comply with the .
Pharmacological Activity: As a fused bicyclic system, this compound readily intercalates into biological targets (e.g., ATP-binding sites). Consequently, even trace environmental releases can disrupt aquatic biology. Drain disposal is strictly prohibited.
Thermal Degradation Profile: The compound possesses a high nitrogen-to-carbon ratio (
C7H5N3O
). Causality: Incomplete combustion of nitrogen-rich heterocycles generates highly toxic nitrogen oxide (
NOx
) gases. Therefore, standard municipal incineration is insufficient; disposal must be routed exclusively to high-temperature commercial incinerators equipped with active
NOx
scrubbers, in accordance with.
Photolytic Stability: While the core is stable, substituted derivatives may undergo UV-induced degradation, forming reactive, uncharacterized radical intermediates. Causality: Solid waste must be stored in amber glass to prevent photolytic activation during the waste accumulation period.
Waste Categorization and Quantitative Limits
To prevent dangerous chemical incompatibilities and ensure regulatory compliance, waste streams must be strictly segregated. Below is the quantitative categorization matrix for 2H-Pyrimido[1,2-b]pyridazin-2-one waste.
Waste Stream
Max Accumulation Limit
Primary Matrix / Solvents
EPA Waste Code
Approved Containment
Ultimate Disposal
Solid Powder
< 500 g per vessel
Pure compound, synthetic intermediates
U-listed (Default)
Amber Glass Vial (PTFE cap)
High-Temp Incineration
Halogenated Liquid
10 L (Max 80% fill)
Compound + DCM, Chloroform
F002
HDPE Carboy
Incineration (
NOx
scrubbed)
Non-Halogenated Liquid
20 L (Max 80% fill)
Compound + DMSO, MeOH, EtOAc
F003 / F005
HDPE Carboy
Incineration (
NOx
scrubbed)
Consumables
5 kg per bag
Gloves, Kimwipes, Pipette tips
N/A
Double 4-mil Poly Bag
Solid Bio/Chem Incineration
Step-by-Step Disposal Workflows
The following protocols are designed as self-validating systems . A self-validating protocol includes built-in verification steps to ensure the procedure was executed correctly, eliminating assumptions in laboratory safety, as recommended by the.
Protocol A: Solid Powder Waste Containment
Transfer: In a certified Class II Biological Safety Cabinet (BSC) or fume hood, transfer residual 2H-Pyrimido[1,2-b]pyridazin-2-one powder into a tared, amber glass vial.
Causality: Amber glass prevents UV degradation, and glass prevents the lipophilic compound from leaching into plastic matrices.
Mass Balance Validation: Weigh the waste vial.
Self-Validation Check: Calculate (Initial Dispensed Mass) - (Mass Used in Reaction). This number must equal the (Waste Mass) within a 2% margin of error. A discrepancy indicates unaccounted spillage or aerosolization in the workspace.
Sealing: Seal the vial tightly with a Polytetrafluoroethylene (PTFE)-lined cap.
Labeling: Affix a GHS-compliant hazardous waste label indicating: "Toxic Solid Organic Waste - Contains Nitrogenous Heterocycles. Do Not Incinerate without
NOx
Scrubbing."
Protocol B: Liquid Mother Liquor & Solvent Waste
Segregation: Separate halogenated reaction mixtures from non-halogenated mixtures.
Chemical Quenching: If the mother liquor contains reactive coupling agents (e.g., HATU, EDC) used during the synthesis of the pyrimido-pyridazine, quench the solution slowly with saturated aqueous
NaHCO3
.
Self-Validation Check: Test the aqueous layer with pH paper. The pH must stabilize between 6.0 and 8.0. A pH outside this range indicates incomplete quenching, requiring further neutralization before sealing to prevent off-gassing and container rupture.
Transfer: Funnel the quenched organic layer into the designated High-Density Polyethylene (HDPE) carboy.
Causality: HDPE is highly resistant to standard organic solvents, preventing the container wall degradation that commonly occurs with standard plastics.
Volume Verification: Ensure the liquid level does not exceed 80% of the carboy's total capacity. This headspace is critical to accommodate vapor pressure expansion caused by temperature fluctuations in the waste storage facility.
Operational Workflow Visualization
Workflow for the categorization, containment, and disposal of 2H-Pyrimido[1,2-b]pyridazin-2-one waste.
Emergency Spill Response Protocol
In the event of a powder spill outside of primary containment, immediate action must be taken to prevent inhalation of the pharmacologically active dust. This protocol aligns with the.
Assessment & Evacuation: If >50 mg of dry powder is spilled, immediately evacuate a 2-meter radius. Do not attempt to sweep the powder, as this will aerosolize the API.
PPE Up-Grip: Responders must don an N95 or P100 particulate respirator, double nitrile gloves, and unvented chemical safety goggles.
Wet Containment: Surround the spill perimeter with absorbent pads dampened with 10% ethanol/water.
Causality: The damp pads trap fine particulates and prevent them from becoming airborne during the physical collection process.
Self-Validation Check: Visually inspect the perimeter under bright light. If any dry powder is visible outside the damp ring, the containment zone has failed and must be expanded by an additional 1 meter.
Collection: Carefully wipe inward toward the center of the spill. Place all contaminated pads into a 4-mil thick polyurethane bag.
Chemical Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a final wipe with isopropanol to dissolve and remove any remaining lipophilic heterocyclic residues.
References
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]
Hazardous Waste Management. U.S. Environmental Protection Agency (EPA).[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US).[Link]
Guide for Chemical Spill Response. American Chemical Society (ACS).[Link]
Handling
Personal protective equipment for handling 2H-Pyrimido[1,2-b]pyridazin-2-one
As a Senior Application Scientist, I understand that handling specialized organic intermediates like 2H-Pyrimido[1,2-b]pyridazin-2-one (CAS 30247-55-3) requires moving beyond generic safety advice. In drug discovery and...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling specialized organic intermediates like 2H-Pyrimido[1,2-b]pyridazin-2-one (CAS 30247-55-3) requires moving beyond generic safety advice. In drug discovery and agrochemical development, researchers frequently work with novel fused bicyclic nitrogen heterocycles where comprehensive toxicological data (such as long-term carcinogenicity or specific LD50 values) may not yet be fully established[1].
To ensure absolute operational safety and regulatory compliance, we must apply the precautionary principle. This guide provides a self-validating, causality-driven protocol for selecting and utilizing Personal Protective Equipment (PPE) when handling this compound.
Risk Assessment & The Causality of Protection
The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratories implement a Chemical Hygiene Plan (CHP) tailored to the specific physicochemical risks of the materials being handled[2]. For 2H-Pyrimido[1,2-b]pyridazin-2-one, the protective strategy is dictated by three primary mechanistic risks:
Aerosolization & Inhalation: As a solid organic powder, the mechanical energy transferred during weighing and spatulation easily generates respirable dust. Inhalation of nitrogenous heterocycles can lead to rapid systemic absorption across the alveolar membrane or induce respiratory sensitization.
Dermal Penetration: Fused pyrimidine-pyridazine systems possess lipophilic characteristics that allow them to partition into and penetrate the lipid bilayer of the stratum corneum (skin).
Ocular Toxicity: Fine crystalline powders act as severe mechanical irritants and potential chemical corrodents to the sensitive mucosa of the eye.
The National Research Council’s Prudent Practices in the Laboratory dictates that all new compounds or substances of unknown toxicity must be treated as highly toxic[3]. Therefore, engineering controls (fume hoods) must be paired with an impenetrable PPE envelope.
Core PPE Specifications (The "Armor")
The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires a formal hazard assessment to select appropriate gear[4]. Based on the chemical profile of 2H-Pyrimido[1,2-b]pyridazin-2-one, the following PPE matrix is mandatory.
Quantitative PPE Standard & Chemical Resistance Table
PPE Category
Specification Standard
Causality / Justification
Replacement Cycle
Dermal (Hands)
100% Nitrile, ≥4 mil thickness (Double-glove for bulk)
Nitrile provides superior chemical resistance against lipophilic organic molecules compared to latex.
Every 2 hours, or immediately upon visible contamination.
Ocular (Eyes)
ANSI Z87.1-certified chemical splash goggles
Prevents ingress of airborne particulates and liquid splashes during solubilization.
Filters out ≥95% of airborne particles, mitigating the risk of alveolar absorption of the powder.
Discard after single use or if breathing resistance increases.
Body
Flame-Resistant (FR) Lab Coat with knit cuffs
Knit cuffs prevent wrist exposure. FR material mitigates risks if solubilizing in flammable solvents.
Launder weekly via specialized lab service; never wash at home.
Operational Workflow: Step-by-Step Methodology
This protocol is designed as a self-validating system; each step verifies the integrity of the previous one to ensure zero-exposure handling.
Step 1: Pre-Operational Setup & Donning
Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).
Don the FR lab coat, ensuring it is fully buttoned to the neck.
Don ANSI Z87.1 splash goggles.
Don the first pair of nitrile gloves (inner layer), ensuring the cuffs are tucked under the lab coat sleeves.
Don the second pair of nitrile gloves (outer layer), pulling the cuffs over the lab coat sleeves to create a sealed barrier.
Step 2: Containment & Weighing
Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static materials prevent the organic powder from repelling and aerosolizing.
Open the container of 2H-Pyrimido[1,2-b]pyridazin-2-one slowly to prevent a pressure-release dust cloud.
Use a grounded, stainless-steel spatula to transfer the powder. Keep the drop height below 2 inches to minimize kinetic aerosolization.
Step 3: Solubilization & Transfer
Once weighed, transfer the powder into a sealable vial before removing it from the balance area.
Add the appropriate solvent (e.g., DMSO or DMF) slowly down the side of the vial to prevent displacing dry powder into the air.
Seal the vial tightly before vortexing or sonicating.
Step 4: Doffing & Decontamination
Wipe down the exterior of the sealed vial and the analytical balance with a solvent-dampened lint-free wipe (e.g., 70% Isopropanol).
Remove the outer pair of gloves using the glove-in-glove technique and dispose of them in a designated hazardous solid waste container.
Remove goggles by handling only the clean ear/head straps.
Remove the inner gloves and wash hands immediately with soap and water.
Spill Response & Disposal Plan
In the event of an accidental release of 2H-Pyrimido[1,2-b]pyridazin-2-one powder:
Do NOT sweep dry powder. Sweeping introduces massive amounts of kinetic energy, immediately aerosolizing the chemical.
Containment: Gently cover the spill with damp absorbent pads to suppress dust. Alternatively, use a specialized HEPA-filtered vacuum dedicated to chemical spills.
Disposal: Place all contaminated wipes, PPE, and weighing boats into a chemically compatible, sealable polyethylene bag. Label strictly as: "Hazardous Organic Solid Waste - Contains Pyrimido-pyridazine derivatives" and route to your EHS department for high-temperature incineration.
Exposure Mitigation Decision Matrix
Figure 1: Scale-dependent PPE decision matrix for handling 2H-Pyrimido[1,2-b]pyridazin-2-one.
References
NextSDS. "2H-PyriMido[1,2-b]pyridazin-2-one — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
Clarion Safety Systems. "OSHA's PPE Laboratory Standards (29 CFR 1910.132)." Clarion Safety. Available at:[Link]
MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl Quality and Compliance. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at:[Link]